molecular formula C9H14N2O2 B1291668 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 288251-51-4

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1291668
CAS No.: 288251-51-4
M. Wt: 182.22 g/mol
InChI Key: OTFVOPYELVXHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a high-purity pyrazole derivative offered with a guaranteed purity of 95% . This compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its molecular structure, characterized by the tert-butyl group and the carboxylic acid functional group, makes it a crucial intermediate for the synthesis of more complex molecules, such as those explored in pharmaceutical and agrochemical development. The carboxylic acid moiety allows for further derivatization, including the formation of amides and esters, while the pyrazole core is a privileged scaffold in bioactive compounds. Researchers utilize this chemical as a precursor for generating compound libraries or in structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate care; this compound may cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) . It is available for shipping at room temperature .

Properties

IUPAC Name

1-tert-butyl-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-7(8(12)13)5-10-11(6)9(2,3)4/h5H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFVOPYELVXHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623619
Record name 1-tert-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288251-51-4
Record name 1-(1,1-Dimethylethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288251-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2][3][4] These activities include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3] The structural versatility of the pyrazole scaffold allows for the synthesis of diverse derivatives with varied pharmacological profiles.[4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications.

Chemical Identity
IdentifierValue
CAS Number 288251-51-4[5]
IUPAC Name This compound[5]
Molecular Formula C9H14N2O2[5]
Molecular Weight 182.22 g/mol [5]
SMILES CC1=C(C(=O)O)C=NN1C(C)(C)C[5]

Physicochemical Properties

PropertyValue
Purity ≥95% (typical)[5]
MDL Number MFCD11810587[5]

Further physicochemical data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Experimental Protocols

General Synthetic Workflow

A plausible synthetic route would involve the reaction of a tert-butylhydrazine with a derivative of acetoacetic acid. The logical flow for such a synthesis is depicted below.

G A tert-Butylhydrazine C Cyclocondensation A->C B Ethyl 2-formyl-3-oxobutanoate (or equivalent β-ketoester) B->C D Ethyl 1-(tert-butyl)-5-methyl-1H- pyrazole-4-carboxylate C->D Ring Formation E Saponification (Hydrolysis) D->E F 1-(tert-butyl)-5-methyl-1H- pyrazole-4-carboxylic acid E->F Acidification

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Saponification of a Pyrazole Ester (General Example)

This protocol is a generalized procedure for the hydrolysis of a pyrazole ethyl ester to the corresponding carboxylic acid, a key final step in the proposed synthesis.[6][7]

  • Dissolution: In a round-bottom flask, dissolve the pyrazole ethyl ester (1.0 equivalent) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (2.0 equivalents).[6][7]

  • Heating: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] The reaction is typically complete within 4-12 hours.[6]

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.[6]

    • Carefully acidify the solution to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[6]

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold water to remove any inorganic salts.[6]

    • Dry the product under a vacuum to yield the final carboxylic acid.

Biological and Pharmacological Context

While specific biological activities for this compound are not detailed in the provided search results, the broader class of pyrazole carboxylic acid derivatives is known for a variety of pharmacological effects.[1][3][8] These compounds are recognized as important scaffolds in drug discovery.[1][4][9]

Potential Signaling Pathway Interactions

Given the known activities of other pyrazole derivatives, it is plausible that this compound or its derivatives could interact with various biological targets. For instance, some pyrazole compounds are known to be enzyme inhibitors.[10] The general role of such inhibitors in a signaling pathway is illustrated below.

G A Signal B Receptor A->B C Enzyme A B->C D Enzyme B C->D E Cellular Response D->E Inhibitor Pyrazole Derivative (Potential Inhibitor) Inhibitor->C Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a pyrazole derivative.

Applications in Research and Drug Development

Pyrazole derivatives serve as versatile building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[11][12] The carboxylic acid functional group provides a reactive site for further chemical modifications, such as amidation or esterification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Their applications span across pharmaceuticals, agrochemicals, and materials science.[10]

Conclusion

This compound, identified by CAS number 288251-51-4, is a member of a pharmacologically significant class of compounds. While specific data on its biological activity and experimental protocols are sparse, its structure suggests potential as a valuable intermediate in the synthesis of novel chemical entities for drug discovery and other applications. The general methodologies for the synthesis and modification of pyrazole carboxylic acids are well-established, providing a solid foundation for future research and development involving this compound.

References

In-Depth Technical Guide: Physicochemical Properties of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide combines available information from chemical suppliers with predicted values and general knowledge of related pyrazole derivatives.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₂AChemBlock[1]
Molecular Weight 182.22 g/mol AChemBlock[1], Sigma-Aldrich[2]
CAS Number 288251-51-4AChemBlock[1], Sigma-Aldrich[2]
Appearance White to light yellow powderThermo Scientific Chemicals[3]
Purity ≥95%AChemBlock[1]

Note: Specific experimental values for melting point, boiling point, and solubility are not currently available in the reviewed literature. For comparison, a related compound, 5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1-phenyl-1H-pyrazole-4-carboxylic acid, has a reported melting point of 190–192 °C.[4] Another related pyrazole, 1-methyl-1H-pyrazole-4-carboxylic acid, has a melting point range of 203-208°C.[3]

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational predictions for properties like the partition coefficient (LogP) and acidity constant (pKa) can provide valuable insights for research and development.

PropertyPredicted ValueNotes
LogP 1.33630This value is for the closely related compound 1-tert-butyl-1H-pyrazole-4-carboxylic acid and serves as an estimate.
pKa ~4-5Based on the typical pKa range for carboxylic acids. For reference, the predicted pKa of 1-methyl-1H-pyrazole-4-carboxylic acid is 3.88 ± 0.10.

The lipophilicity of a compound, indicated by its LogP value, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The estimated LogP suggests that this compound has moderate lipophilicity.

The acidity of the carboxylic acid group, represented by the pKa, is crucial for its solubility in aqueous solutions and its ability to form salts. The pyrazole ring itself is weakly basic.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general and common method for the synthesis of pyrazole cores involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[3] The subsequent hydrolysis of an ester precursor is a standard method to obtain the final carboxylic acid.

General Synthesis Workflow

A plausible synthetic route, based on established pyrazole chemistry, is outlined below. This workflow is illustrative and would require optimization for specific yields and purity.

G cluster_0 Synthesis Pathway start Ethyl 2-(tert-butylamino)acrylate intermediate Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate start->intermediate reagent1 Ethyl acetoacetate reagent1->intermediate hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) intermediate->hydrolysis product 1-(tert-butyl)-5-methyl- 1H-pyrazole-4-carboxylic acid hydrolysis->product purification Purification (e.g., Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: A potential synthetic workflow for the target compound.

Determination of Physicochemical Properties

Standard experimental methods would be employed to determine the key physicochemical properties:

  • Melting Point: Determined using a calibrated melting point apparatus.

  • Solubility: Assessed by visually observing the dissolution of the compound in various solvents (e.g., water, ethanol, DMSO, acetone) at a specified temperature, often quantified by techniques like HPLC.

  • pKa: Potentiometric titration or UV-Vis spectroscopy are common methods for the experimental determination of the acid dissociation constant.

  • LogP: Typically determined using the shake-flask method with n-octanol and water, followed by quantification of the compound in each phase.

Spectroscopic and Analytical Characterization

The structural confirmation and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

G cluster_1 Analytical Characterization sample Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (e.g., ESI-MS) sample->ms ir FTIR Spectroscopy sample->ir hplc HPLC/UPLC sample->hplc structure Structural Confirmation nmr->structure ms->structure ir->structure purity Purity Assessment hplc->purity

Caption: Standard analytical workflow for compound characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. Expected ¹H NMR signals would include peaks corresponding to the tert-butyl protons, the methyl protons, and the pyrazole ring proton.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Used to determine the purity of the compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with this compound. However, pyrazole derivatives are a well-established class of compounds in medicinal chemistry and agrochemicals, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and herbicidal properties.[5] The biological effects of this specific compound would need to be investigated through dedicated screening and mechanistic studies.

References

Elucidation of the Molecular Structure of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid. The document details the predicted spectroscopic data, a plausible synthetic pathway, and relevant biological context for this heterocyclic compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Chemical Structure and Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, known for its presence in a wide range of biologically active compounds. The structure of the title compound is characterized by a tert-butyl group at the N1 position, a methyl group at the C5 position, and a carboxylic acid group at the C4 position of the pyrazole ring.

PropertyValue
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
CAS Number 288251-51-4
IUPAC Name This compound
SMILES CC1=C(C(=O)O)C=NN1C(C)(C)C

Predicted Spectroscopic Data for Structure Elucidation

Due to the limited availability of direct experimental spectra for this compound in the public domain, the following data is predicted based on the analysis of structurally similar pyrazole derivatives.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-COOH
~7.8Singlet1HC3-H (pyrazole ring)
~2.5Singlet3H-CH₃ (at C5)
~1.6Singlet9H-C(CH₃)₃ (tert-butyl)
¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~168-COOH
~145C5 (pyrazole ring)
~140C3 (pyrazole ring)
~110C4 (pyrazole ring)
~62-C(CH₃)₃ (quaternary carbon)
~29-C(CH₃)₃
~12-CH₃
Infrared (IR) Spectroscopy

The Infrared (IR) spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2970-2870MediumC-H stretch (alkyl)
~1700StrongC=O stretch (carboxylic acid)
~1600MediumC=N stretch (pyrazole ring)
~1460, ~1370MediumC-H bend (alkyl)
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
182[M]⁺, Molecular ion
167[M - CH₃]⁺
126[M - C(CH₃)₃ + H]⁺ or [M - COOH - CH₃]⁺
57[C(CH₃)₃]⁺

Synthesis Pathway and Experimental Protocols

A plausible synthetic route to this compound involves a multi-step process starting from readily available reagents. The key steps include the synthesis of a pyrazole ester intermediate followed by hydrolysis to the final carboxylic acid.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis Ethyl acetoacetate Ethyl acetoacetate Intermediate A Intermediate A Ethyl acetoacetate->Intermediate A Reaction with DMF-DMA DMF-DMA DMF-DMA Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate Intermediate A->Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate Cyclocondensation with tert-Butylhydrazine tert-Butylhydrazine tert-Butylhydrazine Target Molecule Target Molecule Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate->Target Molecule Base-catalyzed hydrolysis (e.g., NaOH or KOH) G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX2 COX2 Arachidonic Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins catalysis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain promotion Celecoxib_Analog 1-(tert-butyl)-5-methyl-1H- pyrazole-4-carboxylic acid (potential inhibitor) Celecoxib_Analog->COX2 inhibition

The Biological Significance of Pyrazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic motif, characterized by a five-membered ring containing two adjacent nitrogen atoms and a carboxylic acid functional group, serves as a cornerstone in the design and development of novel therapeutic agents. The unique structural and electronic properties of the pyrazole ring, combined with the reactive handle of the carboxylic acid, allow for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the biological significance of pyrazole carboxylic acids, with a focus on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation.

Therapeutic Applications and Biological Activities

Pyrazole carboxylic acid derivatives have been extensively investigated and have shown efficacy in a wide range of therapeutic areas. Their biological activities are diverse, encompassing antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 1: In Vitro Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

Compound/DerivativeTarget OrganismActivity (MIC in µg/mL)Reference
Pyrazolylthiazole carboxylic acid (2h)Gram-positive bacteria6.25[1]
6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (10)Bacillus cereus32[2]
6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (10)Micrococcus luteus128[2]
Pyrazole-3-carboxylic acid derivatives (8, 10, 21, 22)Candida speciesInhibitory effects noted[3]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole carboxylic acids are well-documented, with many derivatives showing potent inhibition of inflammatory mediators. Some compounds have demonstrated efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Table 2: Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives

Compound/DerivativeAssayActivity (% Edema Inhibition)Reference
Pyrazolylthiazole carboxylate (1p)Carrageenan-induced rat paw edema93.06[1]
Pyrazolylthiazole carboxylic acid (2c)Carrageenan-induced rat paw edema89.59[1]
Pyrazolylthiazole carboxylic acid (2n)Carrageenan-induced rat paw edema89.59[1]
Indomethacin (Reference)Carrageenan-induced rat paw edema91.32[1]
Anticancer Activity

The development of pyrazole carboxylic acid derivatives as anticancer agents is a burgeoning area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the inhibition of protein kinases and the induction of cell cycle arrest.[4][5]

Table 3: In Vitro Anticancer Activity of Pyrazole Carboxylic Acid Derivatives

Compound/DerivativeCancer Cell LineActivity (IC50 in µM)Reference
Pyrazole-indole hybrid (7a)HCT-116 (Colon)Not Specified[6]
Pyrazole-indole hybrid (7b)MCF-7 (Breast)Not Specified[6]
Pyrazole derivative (21)HCT116 (Colon)0.39 ± 0.06[7]
Pyrazole derivative (21)MCF-7 (Breast)0.46 ± 0.04[7]
Pyrazole derivative (24)A549 (Lung)CDK2 Inhibition: 25 nM[7]
5-phenyl-1H-pyrazol derivative (30)BRAF(V600E)0.19[7]
Imidazo[1,2-b] pyrazole derivative (56)Human and murine cancer cell lines< 5[7]
Enzyme Inhibition

Pyrazole carboxylic acids are potent inhibitors of various enzymes, which underlies many of their therapeutic effects. Notable targets include carbonic anhydrases, protein kinases, and viral proteases.

Table 4: Enzyme Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives

Compound/DerivativeTarget EnzymeActivity (Ki or IC50)Reference
Heteroaryl-pyrazole carboxylic acid (2c)Carbonic Anhydrase XII (hCA XII)Ki = 0.21 µM[8]
Pyrazole derivative (21)Aurora-A kinaseIC50 = 0.16 ± 0.03 µM[7]
Pyrazole derivative (49)EGFR tyrosine kinaseIC50 = 0.26 µM[7]
Pyrazole derivative (49)HER-2 tyrosine kinaseIC50 = 0.20 µM[7]
DENV NS2B/NS3 Protease Inhibitor (BP2109)DENV-2 NS2B/NS3 ProteaseIC50 = 15.43 ± 2.12 µM[9]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyrazole carboxylic acids stem from their ability to modulate various cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of some pyrazole carboxylic acids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting this pathway, these compounds can effectively suppress the inflammatory response.[10]

G LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB_alpha IκBα IKK->IkB_alpha phosphorylates NF_kB NF-κB IkB_alpha->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Nucleus->Pro_inflammatory_Cytokines promotes transcription of Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a pyrazole derivative.

Experimental Protocols

The biological evaluation of pyrazole carboxylic acids involves a range of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for some of the key experiments.

Synthesis of Pyrazole Carboxylic Acid Derivatives

A general method for the synthesis of 1H-pyrazole-3-carboxylic acid derivatives involves the cyclocondensation of a β-diketone with a hydrazine derivative.[11]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product beta_diketone β-Diketone cyclocondensation Cyclocondensation beta_diketone->cyclocondensation hydrazine Hydrazine Derivative hydrazine->cyclocondensation pyrazole 1H-Pyrazole-3-carboxylic acid derivative cyclocondensation->pyrazole G start Animal Acclimatization dosing Administer Test Compound or Vehicle (Control) start->dosing carrageenan Inject Carrageenan (1%) into Hind Paw dosing->carrageenan measurement Measure Paw Volume at Regular Intervals carrageenan->measurement calculation Calculate % Edema Inhibition measurement->calculation end Data Analysis calculation->end G start Seed Cells in a 96-well Plate treatment Treat Cells with Pyrazole Carboxylic Acid Derivatives start->treatment incubation1 Incubate for 24-72 hours treatment->incubation1 add_mtt Add MTT Solution incubation1->add_mtt incubation2 Incubate for 1.5-4 hours add_mtt->incubation2 solubilize Add Solubilizing Agent (e.g., DMSO) incubation2->solubilize read_absorbance Read Absorbance at 492-570 nm solubilize->read_absorbance end Calculate Cell Viability read_absorbance->end

References

The Pivotal Role of the Tert-Butyl Group in Pyrazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The strategic incorporation of substituents onto the pyrazole ring is a key aspect of drug design, profoundly influencing a compound's pharmacological profile. Among the various alkyl substituents, the tert-butyl group stands out for its unique steric and electronic properties, which can be leveraged to enhance potency, selectivity, and metabolic stability. This technical guide provides an in-depth analysis of the multifaceted role of the tert-butyl group in pyrazole derivatives, supported by experimental data, detailed protocols, and visual representations of key concepts.

Enhancing Biological Activity through Steric and Electronic Effects

The bulky and lipophilic nature of the tert-butyl group significantly impacts the interaction of pyrazole derivatives with their biological targets. Its steric hindrance can enforce a specific conformation, leading to a more favorable binding orientation within a receptor's active site. Furthermore, the electron-donating nature of the tert-butyl group can modulate the electronic properties of the pyrazole ring, influencing its reactivity and intermolecular interactions.

Structure-Activity Relationship (SAR) Insights

The tert-butyl group has proven to be a critical binding element in several classes of pyrazole-based inhibitors. A notable example is the p38α MAP kinase inhibitor BIRB 796, where the tert-butyl group occupies a lipophilic pocket exposed upon the rearrangement of the activation loop, contributing significantly to the compound's high binding affinity.[1] Similarly, in a series of FLT3 inhibitors, compounds bearing a tert-butyl substituent at the 3-position of the pyrazole ring were generally more potent than analogs with smaller isopropyl or cyclopropyl groups.[2]

The introduction of a tert-butyl group can also influence the overall shape and electronic distribution of the molecule, which can be crucial for activity. For instance, in a study of pyrazole derivatives as photosynthetic electron transport inhibitors, the inhibitory potential was found to be associated mainly with their electrostatic properties, which are influenced by substituents like the tert-butyl group.[3]

Improving Pharmacokinetic Properties

Beyond its direct impact on biological activity, the tert-butyl group plays a crucial role in optimizing the pharmacokinetic profile of pyrazole derivatives, particularly concerning metabolic stability.

Metabolic Stability

The tert-butyl group is often incorporated into drug candidates to block metabolically labile sites. Its three-dimensional bulk can sterically hinder the approach of metabolic enzymes, such as cytochrome P450s (CYPs), thereby preventing oxidative metabolism at or near the site of substitution.[4][5][6] This increased metabolic stability can lead to a longer half-life and improved oral bioavailability. However, it is important to note that the tert-butyl group itself can be a site of metabolism, typically through hydroxylation.[4]

Synthesis of Tert-Butyl Pyrazole Derivatives

The synthesis of pyrazole derivatives bearing a tert-butyl group can be achieved through various synthetic routes. A common approach involves the cyclocondensation of a β-diketone or a related precursor with a hydrazine derivative.

Representative Synthetic Protocols

Protocol 1: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [7]

This protocol describes a triethylamine-mediated sulfonamidation reaction.

  • Materials: 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 4-methylbenzenesulfonyl chloride, triethylamine, acetonitrile, ethyl acetate, distilled water, anhydrous sodium sulphate, silica gel, dichloromethane.

  • Procedure:

    • A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (0.50 mmol), 4-methylbenzenesulfonyl chloride (1.0 mmol), and triethylamine (1.2 mmol) in 2.0 mL of acetonitrile is stirred at room temperature for 12 hours.

    • The solvent is evaporated under reduced pressure.

    • 5.0 mL of distilled water is added, and the resulting mixture is extracted twice with 5.0 mL of ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulphate, filtered, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the final product.

Protocol 2: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine [8]

This protocol details the use of tert-butylhydrazine hydrochloride for the pyrazole ring formation.

  • Materials: tert-Butylhydrazine hydrochloride, 2 M Sodium hydroxide, 3-Aminocrotononitrile, Toluene, Tetra-butylammonium bromide.

  • Procedure:

    • tert-Butylhydrazine hydrochloride is reacted with 3-aminocrotononitrile in the presence of sodium hydroxide.

    • For a subsequent reaction, to a 250-mL three-necked round-bottomed flask, add 2-chloropyridine (10.00 g, 99%, 87.2 mmol).

    • To the flask, add 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine (14.46 g, estimated 97% potency, 91.5 mmol), tetra-butylammonium bromide (1.42 g, 99%, 4.40 mmol), toluene (100 mL), and a commercial solution of NaOH (110 mL, 2 M, 220.2 mmol).

    • The mixture is sparged with nitrogen and stirred.

Data Summary

The following tables summarize key quantitative data from the cited literature, highlighting the impact of the tert-butyl group on biological activity and synthetic yield.

Compound IDTargetIC50/EC50Reference
BIRB 796p38α MAP kinaseKd = 50-100 pM[1]
5f rFLT30.02 µM[2]
5k (isopropyl analog of 5f)rFLT30.11 µM[2]
5r (cyclopropyl analog of 5f)rFLT30.11 µM[2]
9e MV4-11 cells2.3 µM[2]
9g MV4-11 cells0.7 µM[2]

Table 1: Biological Activity of Tert-Butyl Containing Pyrazole Derivatives.

ProductSynthetic MethodYieldReference
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamideSulfonamidation88%[7]
1-tert-Butyl-3-methyl-1H-pyrazol-5-amineCyclocondensation87%[8]
3-(tert-butyl)-5-phenyl-1-tosyl-1H-pyrazoleTemperature-Controlled Divergent Synthesis90%[9]
(3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanoneOxidative functionalization86%[10]

Table 2: Synthetic Yields of Tert-Butyl Pyrazole Derivatives.

Visualizing Key Concepts

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams, generated using the DOT language, illustrate a simplified signaling pathway and a general experimental workflow.

p38_MAPK_pathway Extracellular Stimuli Extracellular Stimuli Cell Surface Receptor Cell Surface Receptor Extracellular Stimuli->Cell Surface Receptor Upstream Kinases Upstream Kinases Cell Surface Receptor->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates BIRB_796 BIRB 796 (tert-butyl pyrazole derivative) BIRB_796->p38 MAPK Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of BIRB 796.

synthesis_workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General experimental workflow for the synthesis of pyrazole derivatives.

Conclusion

The tert-butyl group is a powerful tool in the arsenal of the medicinal chemist for the design and optimization of pyrazole-based therapeutics. Its unique steric and electronic properties can be strategically employed to enhance biological activity, selectivity, and pharmacokinetic parameters. A thorough understanding of the structure-activity relationships and synthetic methodologies associated with tert-butyl pyrazole derivatives is essential for the successful development of novel drug candidates. This guide provides a foundational overview to aid researchers in harnessing the full potential of this important functional group.

References

An In-depth Technical Guide on the Safety and Handling of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 288251-51-4) is not publicly available. The following information is extrapolated from safety data for structurally analogous pyrazole carboxylic acid derivatives. Researchers, scientists, and drug development professionals should handle this compound with caution and perform a thorough risk assessment before use. The guidance provided herein is intended for informational purposes and should be supplemented by professional judgment and adherence to all applicable safety regulations.

Hazard Identification and Classification

Based on data from structurally similar compounds, this compound is anticipated to be classified as a hazardous chemical. The primary hazards are expected to be related to irritation of the skin, eyes, and respiratory system, and it may be harmful if ingested.

The following tables summarize the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for representative analogous compounds.

Table 1: GHS Hazard Statements for Structurally Similar Pyrazole Carboxylic Acids

Compound NameH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[1]
1-Methyl-1H-pyrazole-3-carboxylic acid[2]
1H-Pyrazole-4-carboxylic acid[3]

Table 2: GHS Pictograms, Signal Word, and Precautionary Statements for Analogous Compounds

CategoryInformation
Pictogram (Irritant)
Signal Word Warning
Precautionary Statements
PreventionP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash face, hands and any exposed skin thoroughly after handling.[2][3] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[2][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
ResponseP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] P332+P313: If skin irritation occurs: Get medical advice/attention.[2][3] P337+P313: If eye irritation persists: Get medical advice/attention.[2][3]
StorageP403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][3] P405: Store locked up.[2][3]
DisposalP501: Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols for Safe Handling

The following protocols are generalized for handling solid, powdered chemical compounds with irritant properties.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following represents the minimum recommended protection:

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary for operations with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear compatible chemical-resistant gloves.[1] Nitrile or neoprene gloves are generally suitable. Inspect gloves for any signs of degradation before use.

    • Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a high potential for dust generation, chemical-resistant aprons or coveralls should be worn.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2] For powdered substances, a respirator with a particulate filter (e.g., N95, P100) is recommended.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Task Involving Chemical assess_risk Assess Risk of Exposure (Dust, Splash, Inhalation) start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe Based on SDS and Task don_ppe Don PPE Correctly select_ppe->don_ppe conduct_task Conduct Experiment don_ppe->conduct_task doff_ppe Doff PPE Safely conduct_task->doff_ppe dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe end Task Complete dispose_ppe->end

PPE selection and use workflow.
Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[3] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[2]

Spill and Emergency Procedures
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

    • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][4]

    • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal
  • Dispose of waste in accordance with local, regional, and national regulations.[3] This compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

Hazard Control Workflow

A systematic approach to controlling chemical hazards is essential in a laboratory setting. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Hazard_Control_Hierarchy cluster_hierarchy Hierarchy of Controls for Chemical Safety elimination Elimination (Remove the hazard) substitution Substitution (Use a less hazardous chemical) elimination->substitution Most Effective engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (e.g., Gloves, Goggles) administrative->ppe Least Effective

Hierarchy of controls for managing chemical hazards.

Toxicological Information

To the best of our knowledge, the toxicological properties of this compound have not been thoroughly investigated.[1] The information presented in this guide is based on the GHS classifications of similar compounds. It is prudent to assume that this compound may have similar toxicological effects. Pyrazole derivatives, as a class, have a wide range of biological activities.[5]

Conclusion

While specific safety and handling data for this compound are lacking, a conservative approach based on data from analogous compounds is warranted. This substance should be treated as a hazardous chemical that can cause skin, eye, and respiratory irritation, and may be harmful if swallowed. Strict adherence to the use of appropriate personal protective equipment, engineering controls, and safe handling practices as outlined in this guide is essential to minimize risk. All laboratory personnel should be thoroughly trained on these procedures before working with this compound.

References

In-Depth Technical Guide: Solubility of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole core substituted with a bulky tert-butyl group, a methyl group, and a carboxylic acid moiety, imparts a unique combination of lipophilicity and acidic character. These features are critical determinants of its pharmacokinetic and pharmacodynamic properties, including its solubility in various media. Understanding the solubility of this compound in organic solvents is paramount for a range of applications, from synthetic route optimization and purification to formulation development and biological screening.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
CAS Number 288251-51-4
Appearance White to off-white solid (predicted)
pKa ~3-5 (predicted for the carboxylic acid group)

Qualitative Solubility in Organic Solvents

The solubility of an organic compound is primarily governed by the principle of "like dissolves like". This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound possesses both polar (carboxylic acid, pyrazole ring) and non-polar (tert-butyl group, methyl group) functionalities, suggesting a nuanced solubility profile.

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity. It is important to note that this is a generalized guide, and experimental determination is necessary for precise quantitative values.

SolventPolarityPredicted SolubilityRationale
Methanol Polar ProticHighThe carboxylic acid group can form strong hydrogen bonds with methanol.
Ethanol Polar ProticHighSimilar to methanol, ethanol can act as a hydrogen bond donor and acceptor.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid.
N,N-Dimethylformamide (DMF) Polar AproticHighDMF is another strong hydrogen bond acceptor capable of dissolving the compound.
Acetone Polar AproticModerateAcetone's polarity allows for some interaction with the carboxylic acid, but it is a weaker hydrogen bond acceptor than DMSO or DMF.
Ethyl Acetate Moderately PolarModerateThe ester group can interact with the solute, but the overall polarity is lower than that of alcohols or aprotic polar solvents.
Dichloromethane (DCM) Non-polarLow to ModerateThe non-polar tert-butyl group will favor interaction with DCM, but the polar carboxylic acid will limit overall solubility.
Toluene Non-polarLowThe aromatic ring can have some pi-pi interactions with the pyrazole ring, but the solvent is largely non-polar.
Hexane Non-polarVery LowAs a non-polar alkane, hexane will not effectively solvate the polar carboxylic acid group.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is required. The most widely accepted method for determining the equilibrium solubility of a solid compound is the shake-flask method .[1][2] This involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the saturated solution.

Below are detailed protocols for determining the solubility of this compound using the shake-flask method with two common analytical techniques for concentration measurement: UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

The overall process for solubility determination can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_compound Weigh excess This compound equilibration Combine compound and solvent in a sealed vial prep_compound->equilibration prep_solvent Measure precise volume of organic solvent prep_solvent->equilibration agitation Agitate at a constant temperature (e.g., 24-48h) using a shaker equilibration->agitation separation Separate undissolved solid (Centrifugation or Filtration) agitation->separation supernatant Collect clear saturated supernatant separation->supernatant dilution Dilute supernatant to a known concentration supernatant->dilution analysis_choice Quantify concentration dilution->analysis_choice uv_vis UV-Vis Spectroscopy analysis_choice->uv_vis hplc HPLC analysis_choice->hplc

Caption: Experimental workflow for solubility determination.
Protocol 1: Shake-Flask Method with UV-Vis Spectroscopy

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis spectrum and does not overlap with the solvent's absorbance.

Materials:

  • This compound

  • Organic solvent of interest (HPLC grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge or syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 10-20 mg) to a scintillation vial. The exact amount is not critical as long as undissolved solid remains at equilibrium.

    • Accurately add a known volume of the organic solvent (e.g., 5 mL) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[3]

  • Sample Clarification:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a portion of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. Alternatively, centrifuge the vial at high speed and collect the clear supernatant.[4]

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of the compound in the same solvent with a known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.[5]

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.[6]

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

  • Analysis of the Saturated Solution:

    • Accurately dilute a known volume of the clarified supernatant with the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Protocol 2: Shake-Flask Method with HPLC

HPLC is a more specific and often more sensitive method for concentration determination, especially for complex mixtures or compounds with weak UV absorbance.

Materials:

  • Same as for the UV-Vis method

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

  • HPLC column appropriate for the compound (e.g., C18 reverse-phase)

  • Mobile phase (a mixture of solvents, e.g., acetonitrile and water with an acid modifier)

Procedure:

  • Preparation of Saturated Solution and Sample Clarification:

    • Follow steps 1 and 2 from the UV-Vis protocol.

  • HPLC Method Development (if not already established):

    • Select an appropriate HPLC column and mobile phase to achieve good separation and peak shape for this compound.[7]

    • Determine the optimal detection wavelength for the compound.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution and a series of standard solutions of the compound in the mobile phase or a compatible solvent.[8]

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

  • Analysis of the Saturated Solution:

    • Accurately dilute a known volume of the clarified supernatant with the mobile phase or a compatible solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This is the solubility of the compound.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not widely published, a qualitative understanding can be derived from its molecular structure and the principles of solvent polarity. For drug development professionals and researchers requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for in-house determination. The shake-flask method, coupled with either UV-Vis spectroscopy or HPLC analysis, offers reliable and reproducible means to quantify the solubility of this and other similar compounds, thereby facilitating informed decisions in synthesis, formulation, and preclinical development.

References

Technical Guide: Spectroscopic and Synthetic Profile of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 288251-51-4).[1] Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from analogous pyrazole derivatives and established principles of analytical chemistry to present a predictive but detailed profile.

Chemical and Physical Properties

PropertyValue
CAS Number288251-51-4
Molecular FormulaC₉H₁₄N₂O₂[1]
Molecular Weight182.22 g/mol [1]
IUPAC NameThis compound[1]
SMILESCC1=C(C(=O)O)C=NN1C(C)(C)C[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.65Singlet9H-C(CH₃)₃
~2.60Singlet3H-CH₃
~8.00Singlet1HPyrazole C3-H
~11-13Broad Singlet1H-COOH

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~30-C(CH₃)₃
~12-CH₃
~62-C(CH₃)₃
~110Pyrazole C4
~140Pyrazole C5
~148Pyrazole C3
~168-COOH
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)[2][3]
2970-2870MediumC-H stretch (Alkyl)
~1700StrongC=O stretch (Carboxylic Acid)[3]
~1600MediumC=N stretch (Pyrazole Ring)
~1460MediumC-H bend (Alkyl)
~1250MediumC-O stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
182[M]⁺ (Molecular Ion)
167[M - CH₃]⁺
125[M - C(CH₃)₃]⁺
138[M - CO₂]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation)

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the condensation of a β-ketoester with tert-butylhydrazine, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-acetyl-3-oxobutanoate This step involves the acylation of ethyl acetoacetate.

Step 2: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-acetyl-3-oxobutanoate in ethanol.

  • Add tert-butylhydrazine hydrochloride and sodium acetate to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.

  • Purify the product by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide and heat the mixture to reflux for 2-3 hours.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization Protocols

3.2.1. NMR Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to determine chemical shifts, multiplicities, and integration.

3.2.2. IR Spectroscopy

  • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry

  • Analyze the compound using an Electrospray Ionization (ESI) mass spectrometer.

  • Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Analyze the resulting spectrum to determine the molecular weight and fragmentation pattern.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reagents β-Ketoester + tert-Butylhydrazine Start->Reagents Reaction Cyclocondensation Reagents->Reaction Ester Intermediate Ester Reaction->Ester Hydrolysis Alkaline Hydrolysis Ester->Hydrolysis Product 1-(tert-butyl)-5-methyl- 1H-pyrazole-4-carboxylic acid Hydrolysis->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data

Caption: Experimental workflow for the synthesis and characterization.

References

An In-depth Technical Guide to 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid, including its molecular weight, synthesis, and characterization. It is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development. Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous FDA-approved drugs, highlighting their importance in medicinal chemistry.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 182.22 g/mol [2]
Molecular Formula C₉H₁₄N₂O₂[2]
CAS Number 288251-51-4[2]
IUPAC Name This compound[2]
Purity Typically ≥95%[2]
SMILES CC1=C(C(=O)O)C=NN1C(C)(C)C[2]

Synthesis and Experimental Protocols

The synthesis of pyrazole carboxylic acids can be achieved through various synthetic routes. A common and effective method involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulations.

General Synthesis Workflow

The synthesis of this compound can be conceptually broken down into two main steps: pyrazole ring formation and ester hydrolysis.

Synthesis_Workflow start Ethyl Acetoacetate + N,N-Dimethylformamide dimethyl acetal intermediate1 Ethyl 2-(dimethylaminomethylene) -3-oxobutanoate start->intermediate1 Condensation intermediate2 Ethyl 1-(tert-butyl)-5-methyl -1H-pyrazole-4-carboxylate intermediate1->intermediate2 + tert-Butylhydrazine (Cyclization) product 1-(tert-butyl)-5-methyl-1H -pyrazole-4-carboxylic acid intermediate2->product Hydrolysis (e.g., KOH) Drug_Discovery_Pathway A Pyrazole Scaffold (e.g., this compound) B Chemical Library Synthesis A->B Core Structure C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E Structure-Activity Relationship (SAR) F Preclinical Studies E->F G Clinical Trials F->G H New Drug Candidate G->H

References

Stability of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anticipated stability of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions. Due to the absence of specific published stability studies on this molecule, this guide synthesizes information on the known acid lability of the N-tert-butyl group and the general stability of the pyrazole-4-carboxylic acid core. It outlines a comprehensive experimental protocol for a forced degradation study designed to rigorously evaluate the compound's stability profile, identify potential degradation products, and elucidate degradation pathways. This guide is intended to be a valuable resource for researchers in drug development and related fields who are working with this or structurally similar compounds.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Understanding the chemical stability of a drug candidate is a critical aspect of the development process, as it can influence its synthesis, formulation, storage, and ultimately, its safety and efficacy. Acidic conditions are of particular interest as they can be encountered during synthesis, in certain formulations, and in the physiological environment of the stomach.

This guide will explore the theoretical stability of this compound based on the chemical properties of its constituent functional groups. It will then provide a detailed, adaptable experimental protocol for a forced degradation study to empirically determine its stability under various acidic stressors.

Theoretical Stability Assessment

The stability of this compound in acidic media is primarily influenced by two key structural features: the N-tert-butyl group and the pyrazole-4-carboxylic acid core.

  • N-tert-butyl Group: The tert-butyl group attached to the pyrazole nitrogen is susceptible to cleavage under acidic conditions. This is because the nitrogen atom can be protonated, making the tert-butyl group a good leaving group in the form of a stable tert-butyl cation. This dealkylation would lead to the formation of 5-methyl-1H-pyrazole-4-carboxylic acid. The rate of this degradation is dependent on the acid strength and temperature. Some studies have shown that tert-butyl imidates can undergo rapid elimination in the presence of acids, suggesting a potential pathway for degradation.

  • Pyrazole-4-carboxylic Acid Core: The pyrazole ring is an aromatic heterocycle and is generally considered to be stable under a range of conditions, including acidic media. The carboxylic acid and methyl groups are also typically stable under moderately acidic conditions. However, extreme conditions of acid concentration and temperature could potentially lead to decarboxylation or other degradative reactions of the ring, although this is considered less likely than the loss of the N-tert-butyl group. A forced degradation study on Celecoxib, a drug containing a pyrazole ring, showed it to be relatively stable under acidic conditions, with only 3% degradation observed after 817 hours at 40°C. While Celecoxib is structurally different, this provides some evidence for the general stability of the pyrazole core.

Based on this analysis, the primary anticipated degradation pathway for this compound under acidic conditions is the loss of the N-tert-butyl group.

Experimental Protocol: Forced Degradation Study Under Acidic Conditions

To empirically determine the stability of this compound, a forced degradation study is essential. The following protocol is based on the International Council for Harmonisation (ICH) guidelines and can be adapted based on the specific properties of the compound and the analytical techniques available.[1]

3.1. Objective

To evaluate the stability of this compound under various acidic conditions and to identify and characterize any resulting degradation products.

3.2. Materials and Reagents

  • This compound (high purity)

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)

  • Sulfuric acid (H₂SO₄), various concentrations (e.g., 0.1 M, 1 M)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (for neutralization)

  • pH meter

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV/Vis or Mass Spectrometry)

  • Forced degradation chamber or water bath with temperature control

3.3. Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh Compound B Dissolve in Solvent (e.g., Methanol) A->B C Prepare Stock Solution B->C D Aliquot Stock Solution C->D E1 Add 0.1 M HCl D->E1 E2 Add 1 M HCl D->E2 F1 Incubate at 40°C E1->F1 F2 Incubate at 60°C E1->F2 E2->F1 E2->F2 G Withdraw Samples at Time Points F1->G F2->G H Neutralize Samples G->H I Dilute to Final Conc. H->I J Analyze by HPLC I->J

Figure 1: Experimental workflow for the forced degradation study.

3.4. Procedure

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • For each acidic condition, transfer a known volume of the stock solution into separate reaction vessels.

    • Add the acidic solution (e.g., 0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, 1 M H₂SO₄) to achieve the desired final concentration of the compound.

    • Prepare control samples by diluting the stock solution with the solvent mixture without acid.

    • Incubate the samples at different temperatures (e.g., 40°C and 60°C).

  • Time Points: Withdraw aliquots from each reaction vessel at specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn samples with an appropriate amount of a suitable base (e.g., NaOH).

    • Dilute the neutralized samples to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

3.5. Data Analysis

  • Calculate the percentage of degradation of this compound at each time point for each stress condition.

  • Identify any degradation products by comparing the chromatograms of the stressed samples with the control samples.

  • If possible, characterize the structure of the major degradation products using techniques such as LC-MS, and NMR.

Potential Degradation Pathways

Based on the theoretical assessment, the following degradation pathways can be postulated:

G A 1-(tert-butyl)-5-methyl- 1H-pyrazole-4-carboxylic acid B Protonation of Pyrazole Nitrogen A->B H+ E Decarboxylation (under harsh conditions) A->E Heat, Strong Acid C Loss of tert-butyl cation B->C D 5-methyl-1H-pyrazole- 4-carboxylic acid C->D F 1-(tert-butyl)-5-methyl- 1H-pyrazole E->F

Figure 2: Potential degradation pathways under acidic conditions.

The primary expected degradation product is 5-methyl-1H-pyrazole-4-carboxylic acid, formed via the loss of the N-tert-butyl group. Under more forcing conditions (e.g., high temperature and high acid concentration), further degradation, such as decarboxylation of the carboxylic acid group, might occur.

Data Presentation

The quantitative results from the forced degradation study should be summarized in a clear and concise table to allow for easy comparison of the stability under different conditions.

Table 1: Stability of this compound under Acidic Conditions

Stress ConditionTemperature (°C)Time (hours)% DegradationMajor Degradation Products
0.1 M HCl4024
48
72
0.1 M HCl6024
48
72
1 M HCl4024
48
72
1 M HCl6024
48
72

This table is a template. The actual data will be generated from the experimental study.

Conclusion

While specific stability data for this compound is not currently available in the public domain, a thorough understanding of its chemical structure allows for a reasoned prediction of its behavior under acidic conditions. The N-tert-butyl group is the most likely point of lability, leading to dealkylation as the primary degradation pathway. The pyrazole-4-carboxylic acid core is expected to be relatively stable. The provided experimental protocol for a forced degradation study offers a robust framework for empirically determining the stability profile of this compound. The results of such a study will be invaluable for guiding its development as a potential pharmaceutical agent, ensuring the formulation of a stable and effective drug product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a key building block in pharmaceutical and agrochemical research. The described methodology follows a three-step sequence involving the formation of an enamine intermediate, cyclization with tert-butylhydrazine to form the pyrazole core, and subsequent hydrolysis to yield the target carboxylic acid. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in the development of new therapeutic agents and agrochemicals due to their diverse biological activities. The title compound, this compound, serves as a crucial intermediate for the synthesis of more complex molecules. The protocol outlined below describes a reliable and reproducible method for its laboratory-scale preparation.

Overall Reaction Scheme

The synthesis of this compound is accomplished via the following three-step process:

  • Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate from ethyl acetoacetate and triethyl orthoformate.

  • Step 2: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate through cyclization of the enol ether with tert-butylhydrazine hydrochloride.

  • Step 3: Hydrolysis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

Materials:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

Procedure:

  • A mixture of ethyl acetoacetate (130 g, 1.0 mol) and triethyl orthoformate (148 g, 1.0 mol) is placed in a round-bottom flask.

  • Acetic anhydride (153 g, 1.5 mol) is added to the mixture.

  • The flask is equipped with a distillation apparatus and heated to 120-130°C for 2 hours.

  • The ethyl acetate and ethyl formate byproducts are removed by distillation.

  • The reaction mixture is then distilled under reduced pressure to yield ethyl 2-(ethoxymethylene)-3-oxobutanoate as a colorless oil.

Step 2: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • tert-Butylhydrazine hydrochloride

  • Ethanol

  • Triethylamine

Procedure:

  • To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (18.6 g, 0.1 mol) in ethanol (100 mL), add tert-butylhydrazine hydrochloride (12.5 g, 0.1 mol).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add triethylamine (15.2 g, 0.15 mol) to the reaction mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (150 mL) and water (100 mL).

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate.

Step 3: Hydrolysis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

Materials:

  • Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate (22.6 g, 0.1 mol) in ethanol (100 mL).

  • Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

  • Heat the mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.

Data Presentation

StepProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)Key Analytical Data
1Ethyl 2-(ethoxymethylene)-3-oxobutanoate186.2185-90>95%¹H NMR
2Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate226.2975-85>98%¹H NMR, ¹³C NMR, MS
3This compound198.2490-95>99%¹H NMR, ¹³C NMR, MS, m.p.

Visualization of Experimental Workflow

Synthesis_Workflow Start Starting Materials: Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride Step1 Step 1: Enamine Formation (Heating at 120-130°C) Start->Step1 Intermediate1 Ethyl 2-(ethoxymethylene)-3-oxobutanoate Step1->Intermediate1 Distillation Step2 Step 2: Cyclization (Room Temperature) Intermediate1->Step2 Reagents2 tert-Butylhydrazine HCl, Triethylamine, Ethanol Reagents2->Step2 Intermediate2 Ethyl 1-(tert-butyl)-5-methyl- 1H-pyrazole-4-carboxylate Step2->Intermediate2 Purification Step3 Step 3: Hydrolysis (Reflux) Intermediate2->Step3 Reagents3 NaOH, Ethanol, HCl Reagents3->Step3 FinalProduct 1-(tert-butyl)-5-methyl- 1H-pyrazole-4-carboxylic acid Step3->FinalProduct Filtration & Drying

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the utilization of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid in drug discovery. Pyrazole carboxylic acid derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] While specific biological data for this compound is not extensively available in public literature, this document leverages data and protocols from structurally related pyrazole derivatives to provide a framework for its investigation as a potential therapeutic agent. The protocols outlined below are standard methods for evaluating the anti-inflammatory potential of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for formulation development and pharmacokinetic studies.

PropertyValueReference
CAS Number 288251-51-4[3]
Molecular Formula C9H14N2O2[3]
Molecular Weight 182.22 g/mol [3]
IUPAC Name This compound[3]
SMILES CC1=C(C(=O)O)C=NN1C(C)(C)C[3]
Purity Typically ≥95%[3]

Potential Therapeutic Applications: Anti-inflammatory Agent

The pyrazole scaffold is a core component of several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[4] The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Putative Signaling Pathway in Inflammation

The diagram below illustrates a simplified signaling pathway for inflammation, highlighting potential points of intervention for a pyrazole carboxylic acid derivative.

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response cluster_response Physiological Response Stimulus e.g., Pathogen, Injury PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 NFkB_Pathway NF-κB Pathway Stimulus->NFkB_Pathway Membrane Cell Membrane AA Arachidonic Acid (AA) PLA2->AA COX Cyclooxygenase (COX-1/COX-2) AA->COX PGs Prostaglandins (PGs) COX->PGs Inflammation Inflammation (Pain, Swelling, Redness) PGs->Inflammation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->Cytokines Cytokines->Inflammation Pyrazole_Compound 1-(tert-butyl)-5-methyl-1H- pyrazole-4-carboxylic acid (Hypothesized) Pyrazole_Compound->COX Inhibition

Putative Anti-inflammatory Signaling Pathway.

Experimental Protocols

The following are detailed protocols for assessing the anti-inflammatory activity of this compound. These are standard assays used in preclinical drug discovery.

In Vitro Assay: Inhibition of Protein Denaturation

This assay provides a preliminary indication of anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.

Workflow:

Protein_Denaturation_Workflow Start Start Prepare_BSA Prepare 5% w/v Bovine Serum Albumin (BSA) Solution Start->Prepare_BSA Prepare_Compound Prepare Test Compound (1-(tert-butyl)-5-methyl-1H-pyrazole- 4-carboxylic acid) and Standard (Diclofenac Sodium) Solutions Start->Prepare_Compound Mix Mix BSA, Test/Standard Compound, and PBS (pH 6.3) Prepare_BSA->Mix Prepare_Compound->Mix Incubate_RT Incubate at Room Temperature for 20 min Mix->Incubate_RT Incubate_Heat Incubate at 72°C for 5 min Incubate_RT->Incubate_Heat Cool Cool to Room Temperature Incubate_Heat->Cool Measure_Absorbance Measure Absorbance at 660 nm Cool->Measure_Absorbance Calculate Calculate % Inhibition Measure_Absorbance->Calculate End End Calculate->End

Workflow for Protein Denaturation Assay.

Methodology:

  • Preparation of Solutions:

    • Prepare a 5% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS), pH 6.3.

    • Prepare stock solutions of this compound and a standard anti-inflammatory drug (e.g., Diclofenac Sodium) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Assay Procedure:

    • To 1 mL of the BSA solution, add 100 µL of the test compound or standard solution. A control group should be prepared with 100 µL of the vehicle.

    • Incubate the mixture at room temperature for 20 minutes.

    • Induce denaturation by incubating the mixture in a water bath at 72°C for 5 minutes.

    • Cool the solutions to room temperature.

    • Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Example Data (Hypothetical):

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
This compound10035.2 ± 2.1
25058.7 ± 3.5
50075.1 ± 4.2
Diclofenac Sodium (Standard)10085.4 ± 2.8
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening acute anti-inflammatory activity.

Workflow:

Paw_Edema_Workflow Start Start Acclimatize Acclimatize Wistar Rats (150-200g) for 7 days Start->Acclimatize Fast Fast Rats Overnight (with access to water) Acclimatize->Fast Group Group Animals (n=6 per group): - Control (Vehicle) - Standard (Diclofenac Sodium) - Test Compound Fast->Group Administer Administer Vehicle, Standard, or Test Compound Orally Group->Administer Wait Wait for 1 hour Administer->Wait Induce_Edema Induce Edema by Injecting 0.1 mL of 1% Carrageenan in Saline into the Sub-plantar Region of the Right Hind Paw Wait->Induce_Edema Measure_Paw_Volume Measure Paw Volume at 0, 1, 2, 3, and 4 hours Post-Carrageenan Injection using a Plethysmometer Induce_Edema->Measure_Paw_Volume Calculate Calculate % Inhibition of Edema Measure_Paw_Volume->Calculate End End Calculate->End

References

Application Notes and Protocols for 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid as a Fungicide Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid as a key intermediate in the development of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This document outlines detailed synthetic protocols, fungicidal activity data, mechanism of action, and field application guidelines to support research and development in agrochemicals.

Introduction

Pyrazole-4-carboxamides are a significant class of fungicides that play a crucial role in modern crop protection. Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of pathogenic fungi. This disruption of the fungal respiratory process leads to the cessation of energy production and ultimately, cell death. The versatile pyrazole scaffold allows for extensive chemical modification, enabling the development of fungicides with broad-spectrum activity and improved efficacy. This compound is a valuable building block for the synthesis of novel pyrazole-4-carboxamide fungicides, offering a unique substitution pattern that can influence the biological activity and physical properties of the final product.

Synthesis of this compound and a Representative Fungicide

The synthesis of the target intermediate and its subsequent conversion into a representative fungicide, N-(2-bromophenyl)-1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxamide, is a multi-step process. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of Intermediate cluster_1 Fungicide Synthesis A Ethyl 2-acetyl-3-oxobutanoate C Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate A->C Cyclocondensation B tert-Butylhydrazine hydrochloride B->C D This compound C->D Hydrolysis E This compound G 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carbonyl chloride E->G Acyl chloride formation F Thionyl chloride F->G I N-(2-bromophenyl)-1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxamide G->I Amidation H 2-Bromoaniline H->I G Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH e- Fumarate Fumarate SDH->Fumarate Ubiquinol Ubiquinol (QH2) SDH->Ubiquinol e- Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Inhibition Ubiquinone Ubiquinone (Q) Ubiquinone->SDH ComplexIII Complex III Ubiquinol->ComplexIII e- ATP ATP Production (Energy) ComplexIII->ATP

Application Notes and Protocols for the Regioselective Synthesis of Substituted Pyrazoles from 1,3-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] The Knorr pyrazole synthesis, first reported in 1883, is a robust and versatile method for constructing the pyrazole core via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3][4][5] This reaction is a cornerstone of heterocyclic chemistry, allowing for the introduction of diverse substituents onto the pyrazole ring.[1]

A critical aspect of synthesizing substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds is controlling the regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[1][3] The ability to selectively synthesize a single regioisomer is crucial, as often only one of the isomers possesses the desired biological activity.[6] This document provides detailed protocols and application notes on achieving regioselectivity in the synthesis of substituted pyrazoles, summarizing key data and illustrating reaction pathways.

Reaction Mechanism and Factors Influencing Regioselectivity

The synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][7][8][9] In the case of unsymmetrical 1,3-dicarbonyl compounds, the regiochemical outcome is determined by which carbonyl group is initially attacked by the hydrazine.

Several factors influence this initial attack and thus the overall regioselectivity of the reaction:

  • Steric Effects: The less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack.

  • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups on one side of the dicarbonyl moiety can enhance the electrophilicity of the adjacent carbonyl carbon.

  • Reaction Conditions:

    • pH: The reaction is typically catalyzed by acid.[7][8] The pH can influence the protonation state of both the dicarbonyl compound and the hydrazine, thereby affecting their reactivity.

    • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) or fluorinated alcohols can lead to higher regioselectivity compared to protic solvents like ethanol.[4][10]

    • Catalyst: While often acid-catalyzed, other catalysts such as nano-ZnO and Lewis acids have been employed to improve yields and, in some cases, regioselectivity.[4][5][11]

Logical Relationship of Synthetic Strategies

The synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds can be approached through various strategies, each with its own advantages in terms of regiocontrol and substrate scope. The following diagram illustrates the logical flow from starting materials to the desired products, highlighting key intermediates and reaction types.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl Compound->Hydrazone Intermediate Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Hydrazone Intermediate Cyclization & Dehydration Cyclization & Dehydration Hydrazone Intermediate->Cyclization & Dehydration Regioisomer A Regioisomer A Cyclization & Dehydration->Regioisomer A Regioisomer B Regioisomer B Cyclization & Dehydration->Regioisomer B

Caption: Logical flow of pyrazole synthesis from starting materials.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is a general method for the synthesis of pyrazoles and serves as a baseline for comparison with more regioselective methods.

Materials:

  • Substituted 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol or Glacial Acetic Acid

  • Reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the substituted hydrazine hydrochloride to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole derivative(s).

Protocol 2: Highly Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles in Aprotic Dipolar Solvents

This protocol, adapted from Gosselin et al., demonstrates improved regioselectivity by using an aprotic dipolar solvent.[4]

Materials:

  • 4,4,4-Trifluoro-1-arylbutan-1,3-dione (1.0 eq)

  • Arylhydrazine (1.0 eq)

  • N,N-Dimethylacetamide (DMAc)

  • 10 N Hydrochloric acid (catalytic amount)

  • Magnetic stirrer

Procedure:

  • To a solution of the 4,4,4-trifluoro-1-arylbutan-1,3-dione in N,N-dimethylacetamide at room temperature, add the arylhydrazine.

  • Add a catalytic amount of 10 N hydrochloric acid to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the desired 1-aryl-3-trifluoromethyl-5-arylpyrazole as the major regioisomer.

Data Presentation

The following tables summarize quantitative data from the literature on the regioselective synthesis of pyrazoles, highlighting the impact of different reaction conditions.

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between Arylhydrazine and 4,4,4-Trifluoro-1-arylbutan-1,3-diones

EntrySolventTemperatureYield (%)Regioisomeric Ratio (11:12)
1EthanolRoom Temp.-Equimolar mixture
2DMAcRoom Temp.74-7798:2

Data adapted from Gosselin et al.[4]

Table 2: Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles with 2-Alkyl-1,3-diketones

EntryR in 1,3-diketoneSolventYield (%)Regioisomeric Ratio (>99.8:0.2)
1AlkylDMAc79-89Favors isomer 15

Data adapted from Gosselin et al.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of substituted pyrazoles.

G Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reaction Setup->Reaction Monitoring (TLC) Work-up Work-up Reaction Monitoring (TLC)->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: General experimental workflow for pyrazole synthesis.

Conclusion

The regioselective synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds is a well-established yet continually evolving field. By carefully selecting reaction conditions, particularly the solvent and catalyst, a high degree of regiocontrol can be achieved. The protocols and data presented herein provide a valuable resource for researchers in the design and execution of synthetic routes to novel pyrazole-based compounds for applications in drug discovery and materials science. Further exploration of multicomponent reactions and novel catalytic systems continues to expand the toolkit for accessing these important heterocyclic scaffolds.[11][12]

References

Application Notes and Protocols for the Column Chromatography Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The synthesis of these heterocyclic compounds often results in complex crude mixtures containing starting materials, reagents, and by-products. Consequently, efficient purification is a critical step to isolate the desired pyrazole derivative in high purity for subsequent biological evaluation and development. Column chromatography is the most common and effective technique for this purpose.

These application notes provide a comprehensive guide to the purification of pyrazole derivatives using column chromatography, covering key principles, detailed protocols, and troubleshooting strategies.

Core Principles

The purification of pyrazole derivatives by column chromatography predominantly utilizes normal-phase chromatography with silica gel as the stationary phase. The separation is based on the differential partitioning of the components of the crude mixture between the polar stationary phase and a non-polar or moderately polar mobile phase.

Stationary Phase:

  • Silica Gel (SiO₂): The most widely used stationary phase for pyrazole purification. Its slightly acidic nature can sometimes lead to strong adsorption of the basic pyrazole ring, resulting in poor recovery or streaking.[1]

  • Deactivated Silica Gel: To mitigate the issues with acidic silica, the silica gel can be deactivated by treatment with a base, typically triethylamine (~0.5-1% v/v in the mobile phase).[2] This neutralizes the acidic silanol groups, improving the elution of basic compounds.

  • Alumina (Al₂O₃): A basic or neutral stationary phase that can be a good alternative to silica gel for the purification of amines and other basic compounds like pyrazoles.[1]

Mobile Phase Selection:

The choice of mobile phase (eluent) is crucial for achieving good separation. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target pyrazole derivative on a Thin Layer Chromatography (TLC) plate.[3] Common mobile phase systems include mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the mobile phase is adjusted by varying the ratio of these solvents.

Experimental Workflow for Pyrazole Derivative Purification

The general workflow for the purification of a pyrazole derivative using column chromatography is outlined below.

Column Chromatography Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation Crude Reaction Mixture Crude Reaction Mixture TLC Analysis TLC Analysis Crude Reaction Mixture->TLC Analysis Spot Column Packing Column Packing TLC Analysis->Column Packing Select Mobile Phase Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection TLC of Fractions TLC of Fractions Fraction Collection->TLC of Fractions Pooling of Pure Fractions Pooling of Pure Fractions TLC of Fractions->Pooling of Pure Fractions Solvent Evaporation Solvent Evaporation Pooling of Pure Fractions->Solvent Evaporation Pure Pyrazole Derivative Pure Pyrazole Derivative Solvent Evaporation->Pure Pyrazole Derivative

General workflow for pyrazole derivative purification.

Mobile Phase Selection Guide

The selection of an appropriate mobile phase is critical for successful purification. The following decision tree provides a systematic approach to choosing a suitable solvent system.

Mobile Phase Selection Start Start Run TLC in Hexane/EtOAc (e.g., 4:1) Run TLC in Hexane/EtOAc (e.g., 4:1) Start->Run TLC in Hexane/EtOAc (e.g., 4:1) Rf of target > 0.4? Rf of target > 0.4? Run TLC in Hexane/EtOAc (e.g., 4:1)->Rf of target > 0.4? Decrease Polarity (Increase Hexane %) Decrease Polarity (Increase Hexane %) Rf of target > 0.4?->Decrease Polarity (Increase Hexane %) Yes Rf of target < 0.2? Rf of target < 0.2? Rf of target > 0.4?->Rf of target < 0.2? No Decrease Polarity (Increase Hexane %)->Run TLC in Hexane/EtOAc (e.g., 4:1) Increase Polarity (Increase EtOAc %) Increase Polarity (Increase EtOAc %) Rf of target < 0.2?->Increase Polarity (Increase EtOAc %) Yes Rf in optimal range (0.2-0.4)? Rf in optimal range (0.2-0.4)? Rf of target < 0.2?->Rf in optimal range (0.2-0.4)? No Increase Polarity (Increase EtOAc %)->Run TLC in Hexane/EtOAc (e.g., 4:1) Use this solvent system Use this solvent system Rf in optimal range (0.2-0.4)?->Use this solvent system Yes Streaking or no movement? Streaking or no movement? Rf in optimal range (0.2-0.4)?->Streaking or no movement? No Try DCM/MeOH or add Et3N (0.5%) Try DCM/MeOH or add Et3N (0.5%) Streaking or no movement?->Try DCM/MeOH or add Et3N (0.5%) Yes Try DCM/MeOH or add Et3N (0.5%)->Run TLC in Hexane/EtOAc (e.g., 4:1)

Decision tree for mobile phase selection.

Detailed Experimental Protocols

Protocol 1: Purification of 1,3,5-triphenyl-1H-pyrazole

This protocol is adapted from a literature procedure for the synthesis and purification of various substituted pyrazoles.

Materials:

  • Crude reaction mixture containing 1,3,5-triphenyl-1H-pyrazole.

  • Silica gel (60-120 mesh).

  • Hexane (HPLC grade).

  • Ethyl acetate (HPLC grade).

  • Glass chromatography column.

  • TLC plates (silica gel 60 F254).

  • Collection tubes.

  • Rotary evaporator.

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a mobile phase of hexane:ethyl acetate (19:1). Visualize the spots under a UV lamp. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Preparation: Prepare a slurry of silica gel in hexane. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a level surface. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and the dissolved crude mixture. Evaporate the solvent to obtain a dry, free-flowing powder (dry loading). Carefully add the dry-loaded sample onto the top of the column.

  • Elution: Begin eluting the column with the hexane:ethyl acetate (19:1) mobile phase.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1,3,5-triphenyl-1H-pyrazole as a white solid.

Protocol 2: Purification of 3-amino-substituted Pyrazole Derivatives

This protocol is a general procedure for the purification of more polar, amino-substituted pyrazoles, which may require a more polar mobile phase.

Materials:

  • Crude reaction mixture containing the 3-amino pyrazole derivative.

  • Silica gel (60-120 mesh).

  • Hexane (HPLC grade).

  • Ethyl acetate (HPLC grade).

  • Glass chromatography column.

  • TLC plates (silica gel 60 F254).

  • Collection tubes.

  • Rotary evaporator.

Procedure:

  • TLC Analysis: Dissolve a small sample of the crude mixture and spot it on a TLC plate. Develop the plate using a mobile phase of 20% ethyl acetate in hexane. Visualize the spots under a UV lamp.

  • Column Preparation: Prepare the column as described in Protocol 1, using a slurry of silica gel in hexane.

  • Sample Loading: Load the crude sample onto the column using the dry loading method described in Protocol 1.

  • Elution: Elute the column with a mobile phase of ethyl acetate:hexane. The exact ratio will depend on the specific pyrazole derivative and should be optimized based on TLC analysis.

  • Fraction Collection and Isolation: Collect and analyze fractions as described in Protocol 1 to isolate the pure 3-amino pyrazole derivative.

Data Presentation

The following tables summarize typical purification parameters and outcomes for different pyrazole derivatives.

Table 1: Purification of Substituted 1,3,5-triphenyl-1H-pyrazoles

CompoundMobile Phase (Hexane:Ethyl Acetate)Yield (%)Reference
1,3,5-triphenyl-1H-pyrazole19:182-84[2]
5-(4-bromophenyl)-1,3-diphenyl-1H-pyrazole19:170-73[2]
1,3-diphenyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole19:166-68[2]
1-(4-chlorophenyl)-3,5-diphenyl-1H-pyrazole19:174-77[2]

Table 2: Purification of Various Pyrazole Derivatives

CompoundStationary PhaseMobile PhaseYield (%)Reference
3,5-dimethyl-1-phenyl-1H-pyrazoleSilica GelNot specified>70[4]
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazoleSilica GelNot specified>70[4]
1-Dodecyl-3,5-dimethyl-1H-pyrazoleSilica GelHexane-Ethyl Acetate (0-30% gradient)33[5][6]
3-amino pyrazole intermediatesSilica GelEthyl acetate:hexane55-67[7][8]

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Compound is strongly adsorbed to the acidic silica gel.Deactivate the silica gel with triethylamine (~0.5-1%) added to the mobile phase.[2][3] Alternatively, use neutral alumina as the stationary phase.[1]
Eluent is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Poor Separation Rf values of components are too close.Optimize the mobile phase by trying different solvent systems (e.g., dichloromethane/methanol). Consider using a gradient elution.
Column was overloaded with crude material.Use a larger column with more silica gel, or purify the crude material in smaller batches.
Streaking on TLC/Column Compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds.
Sample is not dissolving well in the mobile phase.Ensure the sample is fully dissolved before loading onto the column. Consider a different solvent for sample loading.

By following these guidelines and protocols, researchers can effectively purify a wide range of pyrazole derivatives, ensuring high-quality material for their research and development endeavors.

References

Application Note: Analysis of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the structural elucidation of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols described herein are designed to offer a comprehensive analytical workflow for the characterization of this and structurally related pyrazole derivatives, which are significant scaffolds in medicinal chemistry. This note includes predicted spectral data, experimental procedures, and data analysis workflows to guide researchers in their analytical endeavors.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that are of great interest in drug discovery and development due to their diverse biological activities. Accurate and thorough analytical characterization is crucial for confirming the identity and purity of newly synthesized compounds. This application note details the analytical methodologies for this compound (Molecular Formula: C9H14N2O2, Molecular Weight: 182.22 g/mol )[1]. The combination of NMR spectroscopy and mass spectrometry provides unambiguous structural confirmation and purity assessment.

Predicted Analytical Data

Due to the limited availability of public domain experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

Predicted NMR Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from related pyrazole structures.[2][3]

Table 1: Predicted NMR Data for this compound in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C=O-~165-170
Pyrazole C3-H~7.8-8.0 (s, 1H)~135-140
Pyrazole C4-~110-115
Pyrazole C5-~145-150
Pyrazole-CH₃~2.4-2.6 (s, 3H)~10-15
tert-Butyl C(CH₃)₃~1.6-1.8 (s, 9H)~30-32
tert-Butyl C (CH₃)₃-~60-65
COOH~10-12 (br s, 1H)-
Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is expected to yield the protonated molecule [M+H]⁺. The table below outlines the expected mass-to-charge ratios.

Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion Formula Calculated m/z
[M+H]⁺C₉H₁₅N₂O₂⁺183.1128
[M+Na]⁺C₉H₁₄N₂O₂Na⁺205.0947
[M-H]⁻C₉H₁₃N₂O₂⁻181.0982

Common fragmentation patterns for carboxylic acids in positive ion mode include the loss of H₂O (M-18) and the loss of COOH (M-45).[4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-240 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

    • Assign the chemical shifts for the peaks in the ¹³C spectrum.

Mass Spectrometry (MS)

Objective: To determine the accurate mass and fragmentation pattern of the molecule.

Materials:

  • This compound

  • LC-MS grade methanol or acetonitrile

  • LC-MS grade water

  • Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

  • Vials and syringes

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an Electrospray Ionization (ESI) source.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source parameters: spray voltage (~3-4 kV), capillary temperature (~250-300 °C), sheath gas flow, and auxiliary gas flow.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) experiments on the precursor ions ([M+H]⁺ or [M-H]⁻) to obtain fragmentation patterns.

  • Data Analysis:

    • Determine the accurate mass of the molecular ions and compare it with the calculated theoretical mass.

    • Analyze the fragmentation pattern to confirm the structure of the molecule.

Workflow Diagrams

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock & Shim Insert->Lock Tune Tune Probe Lock->Tune Acquire Acquire 1H & 13C Spectra Tune->Acquire Process Process FID Acquire->Process Reference Reference Spectra Process->Reference Analyze Assign Peaks & Interpret Structure Reference->Analyze

Caption: NMR Spectroscopy Experimental Workflow.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis Stock Prepare Stock Solution (1 mg/mL) Dilute Dilute to 1-10 µg/mL Stock->Dilute Calibrate Calibrate MS Dilute->Calibrate Infuse Infuse Sample Calibrate->Infuse AcquireMS Acquire Full Scan MS & MS/MS Infuse->AcquireMS Mass Determine Accurate Mass AcquireMS->Mass Fragment Analyze Fragmentation Mass->Fragment Confirm Confirm Structure Fragment->Confirm Data_Analysis_Logic cluster_data Experimental Data cluster_analysis Analysis & Interpretation cluster_conclusion Conclusion NMR_Data NMR Spectra (1H, 13C) Assign_NMR Assign Chemical Shifts & Coupling Constants NMR_Data->Assign_NMR MS_Data Mass Spectra (MS, MS/MS) Determine_Mass Determine Molecular Formula from Accurate Mass MS_Data->Determine_Mass Structure Structural Confirmation of This compound Assign_NMR->Structure Analyze_Frag Analyze Fragmentation Patterns Determine_Mass->Analyze_Frag Analyze_Frag->Structure

References

Application Notes and Protocols: Derivatization of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a key scaffold in medicinal chemistry. The protocols detailed below outline the synthesis of amide and ester derivatives, which are common strategies to explore the structure-activity relationship (SAR) of carboxylic acid-containing lead compounds. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, and its derivatives have shown a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.

Introduction to this compound in Drug Discovery

The this compound scaffold presents a versatile platform for the development of novel therapeutic agents. The carboxylic acid group serves as a handle for the introduction of a wide variety of functional groups through amide or ester linkages, allowing for the fine-tuning of physicochemical and pharmacological properties. The bulky tert-butyl group at the N1 position can provide steric shielding and influence the orientation of substituents, potentially leading to enhanced target selectivity and improved metabolic stability. The methyl group at the C5 position further contributes to the lipophilicity and structural rigidity of the molecule.

Derivatization of the carboxylic acid moiety can impact a compound's ability to form hydrogen bonds, its polarity, and its overall shape, which are critical determinants of its interaction with biological targets. The following protocols provide robust methods for the synthesis of amide and ester libraries for biological screening.

Data Presentation: Illustrative Biological Activities of Derivatives

The following tables present illustrative quantitative data for hypothetical amide and ester derivatives of this compound. This data is based on activities commonly observed for pyrazole-containing compounds in medicinal chemistry and is intended to serve as a representative example for data presentation in a research context.

Table 1: Illustrative Anticancer Activity of Amide Derivatives

Compound IDR Group (Amine)Cell LineIC₅₀ (µM)
TB-PZA-01 4-FluorobenzylamineA549 (Lung)5.2
TB-PZA-02 3-ChloroanilineHCT116 (Colon)8.1
TB-PZA-03 PiperidineMCF-7 (Breast)12.5
TB-PZA-04 MorpholineA549 (Lung)15.8
TB-PZA-05 (S)-1-PhenylethanamineHCT116 (Colon)3.7

Table 2: Illustrative Antibacterial Activity of Ester Derivatives

Compound IDR Group (Alcohol)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
TB-PZE-01 Methanol1632
TB-PZE-02 Ethanol816
TB-PZE-03 Isopropanol32>64
TB-PZE-04 Benzyl alcohol48
TB-PZE-05 2-Phenylethanol24

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxamides via Amide Coupling

This protocol describes a general method for the synthesis of amide derivatives from this compound using a standard coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF at room temperature, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol) to afford the desired amide derivative.

Protocol 2: General Procedure for the Synthesis of this compound Esters via Fischer Esterification

This protocol provides a classic method for the synthesis of simple alkyl esters of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol; used as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 3-5 drops)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure ester derivative.

Mandatory Visualizations

Amide_Synthesis_Workflow start 1-(tert-butyl)-5-methyl-1H- pyrazole-4-carboxylic acid reagents EDC, HOBt, Amine (R-NH2) DIPEA, Anhydrous Solvent start->reagents 1. reaction Amide Coupling Reaction (Room Temperature, 12-24h) reagents->reaction 2. workup Aqueous Workup (Extraction & Washing) reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product 1-(tert-butyl)-5-methyl-1H- pyrazole-4-carboxamide Derivative purification->product 5.

Caption: Workflow for Amide Synthesis.

Ester_Synthesis_Workflow start 1-(tert-butyl)-5-methyl-1H- pyrazole-4-carboxylic acid reagents Alcohol (R-OH), H2SO4 (cat.) start->reagents 1. reaction Fischer Esterification (Reflux, 4-16h) reagents->reaction 2. workup Aqueous Workup (Neutralization & Extraction) reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product 1-(tert-butyl)-5-methyl-1H- pyrazole-4-carboxylate Derivative purification->product 5.

Caption: Workflow for Ester Synthesis.

Signaling_Pathway_Inhibition cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Cycle Cell Proliferation & Survival Transcription_Factor->Cell_Cycle Derivative Pyrazole Derivative (e.g., TB-PZA-05) Derivative->Kinase_Cascade Inhibition

Caption: Hypothetical Signaling Pathway Inhibition.

Applications of Pyrazole Carboxamides in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxamides represent a cornerstone in modern agrochemical research, demonstrating remarkable efficacy and versatility as fungicides, insecticides, and herbicides.[1] Their chemical scaffold, characterized by a five-membered heterocyclic pyrazole ring linked to a carboxamide moiety, allows for extensive structural modifications, leading to the development of compounds with highly specific modes of action.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of pyrazole carboxamides in the major agrochemical sectors.

I. Fungicidal Applications: Succinate Dehydrogenase Inhibitors (SDHIs)

A predominant class of pyrazole carboxamide fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] These compounds are highly effective against a broad spectrum of plant pathogenic fungi by targeting cellular respiration.[3]

Mode of Action

Pyrazole carboxamide SDHIs function by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[3][5] This inhibition occurs at the ubiquinone-binding (Qp) site of the SDH enzyme, blocking the transfer of electrons from succinate to ubiquinone.[3] This disruption leads to a cascade of events within the fungal cell, including the inhibition of ATP synthesis, the accumulation of reactive oxygen species (ROS), and the disruption of the tricarboxylic acid (TCA) cycle, ultimately leading to fungal cell death.[3]

SDHI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Complex II (Succinate Dehydrogenase) Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate UQH2 Ubihydroquinone (QH2) SDH->UQH2 e- transfer UQ Ubiquinone (Q) UQ->SDH Complex_III Complex III UQH2->Complex_III e- transfer Complex_IV Complex IV Complex_III->Complex_IV e- transfer ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase drives ATP ATP ATP_Synthase->ATP Pyrazole_Carboxamide Pyrazole Carboxamide (SDHI) Pyrazole_Carboxamide->SDH inhibits

Inhibition of Fungal Respiration by Pyrazole Carboxamide SDHIs.
Quantitative Data: Fungicidal Activity

The efficacy of pyrazole carboxamide fungicides is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values.

Compound/Active IngredientTarget PathogenEC50 (mg/L)IC50 (µM)Reference(s)
BixafenRhizoctonia solani0.25[6]
FluxapyroxadRhizoctonia solani0.033[3][7]
FluxapyroxadWheat powdery mildew0.633[8]
PenthiopyradVarious pathogens[9]
SedaxaneRhizoctonia solani[5]
IsopyrazamVarious pathogens[4]
BoscalidValsa mali9.19[10]
BoscalidRhizoctonia solani2.27.9[11]
ThifluzamideRhizoctonia solani1.88[7]
SCU3038Rhizoctonia solani0.016[7]
SCU2028Rhizoctonia solani0.022[12]
Compound 6iValsa mali1.77[10]
Compound 19iValsa mali1.97[10]
Compound 23iRhizoctonia solani3.79[10]
Compound E1Rhizoctonia solani1.13.3[11]
Compound 7sPorcine SDH0.014[8]
Compound 7uWheat powdery mildew0.633[8]
Compound 8eSclerotinia sclerotiorum1.30[13]
(S)-4a-14[14][15]
Experimental Protocols

This protocol determines the EC50 value of a pyrazole carboxamide fungicide against a target fungus.[5]

Materials:

  • Pyrazole carboxamide test compound

  • Dimethyl sulfoxide (DMSO) or acetone

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • Actively growing culture of the target fungus

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO or acetone.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • Amended Media Preparation: Autoclave the PDA medium and cool it to 50-55°C. Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm agar plug using a sterile cork borer. Place the fungal plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate nearly reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Use non-linear regression analysis to determine the EC50 value.[9][16]

This spectrophotometric assay measures the in vitro inhibitory activity of a pyrazole carboxamide on the SDH enzyme.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Pyrazole carboxamide test compound

  • SDH Assay Buffer

  • Succinate (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) (artificial electron acceptor)

  • Phenazine methosulfate (PMS)

  • Microplate reader or spectrophotometer

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the target fungus using an appropriate protocol.

  • Reaction Mixture Preparation: In a microcuvette or a 96-well plate, prepare a reaction mixture containing SDH Assay Buffer, succinate, and DCPIP.

  • Enzyme and Inhibitor Addition: Add the mitochondrial preparation (enzyme source) to the reaction mixture. For inhibitor assays, pre-incubate the mitochondrial preparation with various concentrations of the test compound for a defined period before adding the substrate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding PMS.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.

  • IC50 Determination: Calculate the percentage of SDH inhibition for each compound concentration relative to the control without the inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Fungicide_Screening_Workflow Start Start: Synthesized Pyrazole Carboxamide Library In_Vitro_Screening In Vitro Screening (Mycelial Growth Inhibition Assay) Start->In_Vitro_Screening EC50_Determination EC50 Determination In_Vitro_Screening->EC50_Determination Hit_Selection Hit Compound Selection (Potent EC50) EC50_Determination->Hit_Selection Enzyme_Assay Mechanism of Action Study (SDH Inhibition Assay) Hit_Selection->Enzyme_Assay Yes Lead_Optimization Lead Optimization (SAR Studies) Hit_Selection->Lead_Optimization No IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination In_Vivo_Testing In Vivo Efficacy Testing (Greenhouse/Field Trials) IC50_Determination->In_Vivo_Testing Candidate_Selection Candidate Selection In_Vivo_Testing->Candidate_Selection Candidate_Selection->Lead_Optimization

Workflow for the Discovery of Pyrazole Carboxamide Fungicides.

II. Insecticidal Applications

Pyrazole carboxamides also exhibit significant insecticidal activity, primarily targeting the nervous system or energy metabolism of insects.[1][14][15]

Mode of Action

A key mode of action for insecticidal pyrazole carboxamides, such as tolfenpyrad and tebufenpyrad, is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][14][15] This disruption of ATP production leads to cellular energy depletion and subsequent insect mortality.[1]

Quantitative Data: Insecticidal Activity

The insecticidal efficacy is often expressed as the median lethal dose (LD50) or median lethal concentration (LC50).

Compound/Active IngredientTarget PestLD50/LC50Reference(s)
TolfenpyradPlutella xylostella[14][15]
TebufenpyradBroad spectrum[1]
Chlorantraniliprole (related amide)Broad spectrum[4]
Compound 4a-14Aphis craccivora[14][15]
Compound 4a-14Nilaparvata lugens[14][15]
Experimental Protocols

This protocol determines the LD50 of a pyrazole carboxamide insecticide.[17]

Materials:

  • Pyrazole carboxamide test compound

  • Acetone or other suitable solvent

  • Microsyringe applicator

  • Target insects (e.g., adult mosquitoes, fruit flies)

  • CO2 for anesthesia

  • Holding containers with food and water source

  • Incubator

Procedure:

  • Stock Solution and Dilutions: Prepare a stock solution of the test compound in acetone and make a series of dilutions to create at least five concentrations.

  • Insect Anesthesia: Anesthetize a batch of insects using CO2.

  • Topical Application: Using a microsyringe applicator, apply a precise volume (e.g., 0.1-1 µL) of each insecticide dilution to the dorsal thorax of each insect. Treat a control group with solvent only.

  • Holding and Observation: Place the treated insects in holding containers with access to food and water and maintain them in an incubator under controlled conditions (e.g., 27 ± 2°C, 80 ± 10% RH).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when prodded.

  • LD50 Calculation: Use probit analysis to calculate the LD50 value from the mortality data. Correct for control mortality using Abbott's formula if necessary.

III. Herbicidal Applications

Certain pyrazole carboxamide derivatives have been developed as herbicides, targeting key enzymes in plants.[1][18]

Mode of Action

One mode of action for herbicidal pyrazoles is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for plastoquinone and tocopherol biosynthesis.[1] Another emerging target is transketolase (TKL), an enzyme in the pentose phosphate pathway.[19][20] Inhibition of these enzymes leads to bleaching of new growth and eventual plant death.[1]

Quantitative Data: Herbicidal Activity

Herbicidal activity is often measured by the concentration required to cause a 50% reduction in plant growth (GR50).

Compound/Active IngredientTarget WeedGR50/InhibitionReference(s)
PyrasulfotoleBroadleaf weeds[1]
TopramezoneBroadleaf weeds[1]
KPP-297Annual lowland weedsGood activity at 100 g a.i./ha[18]
Compound 7rDigitaria sanguinalis>90% inhibition at 150 g a.i./ha[19][20]
Compound 7rAmaranthus retroflexus>90% inhibition at 150 g a.i./ha[19][20]
Experimental Protocols

This protocol assesses the pre- or post-emergence herbicidal activity of a pyrazole carboxamide.

Materials:

  • Pyrazole carboxamide test compound

  • Solvent (e.g., acetone) and surfactant

  • Pots or trays with soil

  • Seeds of target weed and crop species

  • Greenhouse with controlled environment

  • Spray chamber

Procedure:

  • Plant Preparation:

    • Pre-emergence: Sow seeds of weed and crop species in pots filled with soil.

    • Post-emergence: Grow plants to a specific growth stage (e.g., 2-4 leaf stage).

  • Herbicide Application: Prepare a spray solution of the test compound at various concentrations. Apply the solution evenly to the soil surface (pre-emergence) or onto the plant foliage (post-emergence) using a spray chamber. Include an untreated control.

  • Incubation: Place the treated pots in a greenhouse under optimal growing conditions.

  • Data Collection: After a set period (e.g., 14-21 days), visually assess the herbicidal effect (e.g., phytotoxicity, stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill). For a more quantitative measure, harvest the above-ground biomass and determine the fresh or dry weight.

  • GR50 Calculation: Calculate the percent inhibition of growth for each concentration relative to the untreated control. Use non-linear regression to determine the GR50 value.

IV. Synthesis of Pyrazole Carboxamides

The synthesis of pyrazole carboxamides typically involves the formation of the pyrazole ring followed by the creation of the amide bond. A common method is the Knorr pyrazole synthesis.[4][15]

Protocol 5: General Synthesis of a Pyrazole Carboxamide

This protocol outlines a general procedure for synthesizing a pyrazole carboxamide.

Materials:

  • 1,3-Dicarbonyl compound

  • Hydrazine derivative

  • Acid or base catalyst

  • Appropriate solvents

  • Thionyl chloride or other activating agent

  • Amine

  • Standard laboratory glassware and purification equipment

Procedure:

  • Pyrazole Ring Formation (Knorr Synthesis):

    • Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol).

    • Add the hydrazine derivative and a catalytic amount of acid (e.g., acetic acid).

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the pyrazole carboxylic acid or ester.

  • Amide Bond Formation:

    • Convert the pyrazole carboxylic acid to the corresponding acid chloride using thionyl chloride.

    • React the acid chloride with the desired amine in the presence of a base to form the pyrazole carboxamide.

    • Purify the final product by column chromatography or recrystallization.

Synthesis_Workflow Dicarbonyl 1,3-Dicarbonyl Compound Knorr_Reaction Knorr Pyrazole Synthesis Dicarbonyl->Knorr_Reaction Hydrazine Hydrazine Derivative Hydrazine->Knorr_Reaction Pyrazole_Acid Pyrazole Carboxylic Acid/Ester Knorr_Reaction->Pyrazole_Acid Activation Acid Activation (e.g., SOCl2) Pyrazole_Acid->Activation Acid_Chloride Pyrazole Acid Chloride Activation->Acid_Chloride Amidation Amidation Acid_Chloride->Amidation Amine Amine Amine->Amidation Final_Product Pyrazole Carboxamide Amidation->Final_Product

General Synthetic Workflow for Pyrazole Carboxamides.

Conclusion

Pyrazole carboxamides are a vital class of compounds in agrochemical research, with established and expanding roles in crop protection. The detailed protocols and data presented herein provide a valuable resource for researchers and scientists involved in the discovery and development of novel agrochemicals. Further exploration of the vast chemical space of pyrazole carboxamides promises to yield new active ingredients with improved efficacy, selectivity, and environmental profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, categorized by the stage of the reaction.

Step 1: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate (Ester Intermediate)

The primary route to the target carboxylic acid is through the formation of its ethyl ester followed by hydrolysis. A common method is the cyclocondensation of a β-dicarbonyl compound or its enamine equivalent with tert-butylhydrazine.

IssuePossible Cause(s)Recommended Action(s)
Low or No Product Formation 1. Inactive Hydrazine: tert-butylhydrazine hydrochloride may not have been effectively neutralized to the free base.- Ensure stoichiometric or a slight excess of a suitable base (e.g., sodium bicarbonate, triethylamine) is used to liberate the free hydrazine.
2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.- Gradually increase the reaction temperature. Refluxing in ethanol is a common condition for this type of cyclocondensation.[1]
3. Poor Quality Starting Materials: Impurities in the β-dicarbonyl compound or tert-butylhydrazine can inhibit the reaction.- Verify the purity of starting materials using techniques like NMR or GC-MS. Purify if necessary.
Formation of Multiple Products (Isomers) 1. Regioisomer Formation: Unsymmetrical β-dicarbonyl precursors can lead to the formation of the undesired regioisomer (1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylate).- The regioselectivity is often influenced by the reaction conditions. Altering the solvent or temperature may favor the desired isomer. - Characterize the product mixture carefully using 2D NMR techniques like NOESY to identify the major product.[2]
2. Side Reactions: The tert-butyl group can be susceptible to elimination under harsh acidic conditions, although this is less common.- Maintain a neutral or slightly basic pH during the reaction.
Difficult Purification 1. Oily Product: The crude product may be an oil, making isolation by filtration difficult.- Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., petroleum ether-ethyl acetate).[1]
2. Co-eluting Impurities: Impurities may have similar polarity to the desired product.- Optimize the solvent system for column chromatography. A shallow gradient elution may be necessary.
Step 2: Hydrolysis of Ethyl Ester to Carboxylic Acid
IssuePossible Cause(s)Recommended Action(s)
Incomplete Hydrolysis 1. Insufficient Reaction Time or Temperature: The ester may be sterically hindered, requiring more forcing conditions for complete hydrolysis.- Increase the reaction time and/or temperature. Refluxing in ethanol with an excess of aqueous base is a common method.[3]
2. Insufficient Base: A stoichiometric excess of base (e.g., KOH or NaOH) is required to drive the reaction to completion.- Use at least two equivalents of the base relative to the ester.[3]
Low Yield of Carboxylic Acid 1. Degradation of the Product: The pyrazole ring can be sensitive to harsh conditions, although it is generally stable.- Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction progress by TLC.
2. Incomplete Precipitation: The carboxylic acid product may have some solubility in the acidic aqueous solution during workup.- Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. - Cool the solution in an ice bath to minimize solubility before filtration.
Product is Difficult to Filter 1. Fine Precipitate: The precipitated carboxylic acid may be very fine and pass through the filter paper.- Use a finer porosity filter paper or a sintered glass funnel. - Allow the precipitate to digest (stand in the mother liquor) for a period to allow for crystal growth before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step process:

  • Cyclocondensation: Reaction of a suitable 1,3-dicarbonyl derivative (like ethyl 2-formyl-3-oxobutanoate or its enamine equivalent) with tert-butylhydrazine to form ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis: Saponification of the resulting ethyl ester using a base like potassium hydroxide, followed by acidic workup to yield the target carboxylic acid.[3]

Q2: I am observing a mixture of regioisomers. How can I control the regioselectivity?

A2: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls. The regioselectivity is influenced by steric and electronic factors, as well as reaction conditions. For the reaction with tert-butylhydrazine, the bulkiness of the tert-butyl group often directs the initial nucleophilic attack to the less sterically hindered carbonyl group. Modifying the solvent polarity and reaction temperature can also influence the isomeric ratio. A systematic study of reaction conditions is recommended to optimize for the desired isomer.

Q3: What are the best practices for purifying the final carboxylic acid product?

A3: After acidic workup, the precipitated crude carboxylic acid can be collected by filtration. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. If colored impurities are present, treatment with activated carbon may be necessary. Purity should be assessed by melting point, NMR, and LC-MS.

Q4: Can I synthesize the carboxylic acid in one step?

A4: While one-pot syntheses for some pyrazole derivatives exist, the two-step approach through the ester intermediate is generally more reliable and higher yielding for this specific target. Direct carboxylation of the pyrazole ring is possible but may require harsher reagents and lead to lower yields.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the synthesis of a structurally similar compound.[1]

  • Reaction Setup: In a round-bottom flask, combine ethyl 2-formyl-3-oxobutanoate (1.0 eq), tert-butylhydrazine hydrochloride (1.1 eq), and sodium bicarbonate (3.0 eq) in absolute ethanol (approx. 10 mL per gram of the β-dicarbonyl compound).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure. To the residue, add 1.5 N HCl and stir.

  • Isolation: Collect the resulting solid by filtration and dry it under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to afford the pure ethyl ester.

Protocol 2: Hydrolysis to this compound

This protocol is based on a general procedure for the hydrolysis of pyrazole esters.[3]

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol (approx. 40 mL per 0.01 mol of ester). Add a solution of potassium hydroxide (2.0 eq) in a small amount of water.

  • Reaction: Heat the mixture to reflux for 3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in water.

  • Precipitation: Acidify the aqueous solution with 10% hydrochloric acid to a pH of approximately 1-2. A precipitate should form.

  • Isolation: Collect the white solid by filtration, wash with cold water, and dry to obtain the final product. A yield of around 92% can be expected.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazole Ester Synthesis

MethodPrecursor APrecursor BBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AEthyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoatetert-butylhydrazine HClNaHCO₃EthanolReflux271[1]
BEthyl 2-formyl-3-oxopropanoateHydrazine-EthanolRT1772.4[4]

Table 2: Comparison of Hydrolysis Conditions

Ester SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylateKOHEthanolReflux392[3]

Visualizations

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A Ethyl 2-formyl-3-oxobutanoate C Ethyl 1-(tert-butyl)-5-methyl- 1H-pyrazole-4-carboxylate A->C + tert-Butylhydrazine HCl (Base, EtOH, Reflux) B tert-Butylhydrazine HCl B->C D 1-(tert-butyl)-5-methyl- 1H-pyrazole-4-carboxylic acid C->D KOH, EtOH/H2O, Reflux then HCl (aq)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Step Which step has low yield? Start->Check_Step Step1_Issues Troubleshoot Step 1: - Check base amount - Increase temperature - Verify starting material purity Check_Step->Step1_Issues Step 1 (Ester Formation) Step2_Issues Troubleshoot Step 2: - Increase reaction time/temp - Use excess base - Ensure complete precipitation Check_Step->Step2_Issues Step 2 (Hydrolysis) Isomer_Check Isomeric mixture observed? Step1_Issues->Isomer_Check End Yield Improved Step2_Issues->End Isomer_Solutions Modify solvent and temperature. Characterize with 2D NMR. Isomer_Check->Isomer_Solutions Yes Isomer_Check->End No Isomer_Solutions->End

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Overcoming Challenges in Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the formation of the pyrazole ring. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues that may arise during pyrazole synthesis.

Issue 1: Low or No Yield of the Desired Pyrazole Product

Low yields are a frequent challenge in pyrazole synthesis, often stemming from factors like starting material quality or suboptimal reaction conditions.[1][2]

Table 1: Troubleshooting Low Yield in Pyrazole Synthesis

Possible Cause Troubleshooting Step Rationale
Poor Quality of Starting Materials Ensure the purity of the 1,3-dicarbonyl compound and hydrazine derivative. Use freshly opened or purified hydrazine, as it can degrade over time.[1]Impurities can lead to side reactions, reducing the yield and complicating purification.[3]
Incorrect Reaction Stoichiometry Optimize the stoichiometry of reactants. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes be beneficial.[1]Driving the reaction to completion can be achieved by ensuring one reactant is not limiting.
Suboptimal Reaction Conditions Verify and optimize temperature, solvent, and catalyst. Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1] For some reactions, microwave-assisted synthesis can improve yields and reduce reaction times.[2]Temperature, reaction time, solvent, and pH are critical parameters that directly influence reaction rate and product formation.[1]
Formation of Stable Intermediates Adjust reaction conditions, such as increasing the temperature or adding a dehydrating agent.In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[3]
Side Reactions Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1] Refer to the section on unexpected byproducts.Side reactions consume starting materials and reduce the yield of the desired product.[3]

Logical Workflow for Troubleshooting Low Pyrazole Yield

G start Low or No Yield check_purity Assess Starting Material Purity start->check_purity check_purity->start [Impure - Purify/Replace] optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry [Pure] optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) optimize_stoichiometry->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize_conditions->monitor_reaction check_intermediates Check for Stable Intermediates monitor_reaction->check_intermediates address_side_reactions Identify and Address Side Reactions check_intermediates->address_side_reactions purification Review Purification Technique address_side_reactions->purification end Improved Yield purification->end

Caption: A logical workflow for troubleshooting low pyrazole yield.

Issue 2: Formation of Unexpected Byproducts

The formation of byproducts can complicate purification and reduce the yield of the target pyrazole.

Table 2: Common Byproducts and Plausible Causes in Pyrazole Synthesis

Observed Byproduct Plausible Cause & Explanation
Isomeric Pyrazoles Lack of regioselectivity in the initial cyclocondensation reaction with unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons.[1]
Ring-Opened or Rearranged Products The presence of highly reactive functional groups (e.g., azides, nitro groups) on the pyrazole ring can lead to complex rearrangements and ring-opening cascades upon heating or under specific catalytic conditions.[3] In the presence of a strong base, deprotonation at the C3 position can also lead to ring opening.[4]
Incomplete Cyclization Products Formation of stable intermediates, such as hydrazones or enamines, that fail to undergo intramolecular cyclization.[5]
Colored Impurities Discoloration of the reaction mixture, especially in Knorr pyrazole synthesis using hydrazine salts like phenylhydrazine hydrochloride, is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Persistently low yields in pyrazole synthesis can be attributed to several factors. The most common culprits are incomplete reactions and the formation of side products. To address this, ensure your reaction goes to completion by increasing the reaction time or temperature, and monitor its progress using TLC or LC-MS.[2] The choice of catalyst, such as a protic acid (e.g., acetic acid) for Knorr synthesis, is also critical and may need optimization.[2] Additionally, verify the purity of your starting materials, as impurities can lead to unwanted side reactions.[3]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] Several strategies can be employed to improve regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases.[6]

  • pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[3] Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[1][3]

  • Steric Hindrance: Introducing a bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

Diagram of Knorr Synthesis Pathways Leading to Regioisomers

G cluster_0 Unsymmetrical 1,3-Dicarbonyl cluster_1 Substituted Hydrazine cluster_2 Reaction Pathways cluster_3 Regioisomeric Products Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Attack_C1 Attack at C1 Attack_C2 Attack at C2 Hydrazine R3-NH-NH2 Isomer_A Pyrazole A Attack_C1->Isomer_A Pathway A Isomer_B Pyrazole B Attack_C2->Isomer_B Pathway B G start Start dissolve Dissolve 1,3-dicarbonyl in solvent start->dissolve add_hydrazine Add hydrazine derivative (and optional base/acid catalyst) dissolve->add_hydrazine reflux Heat to reflux add_hydrazine->reflux monitor Monitor reaction by TLC/LC-MS reflux->monitor monitor->reflux [Incomplete] workup Reaction work-up (cooling, filtration/evaporation) monitor->workup [Reaction Complete] purify Purify crude product (recrystallization/chromatography) workup->purify end Pure Pyrazole Product purify->end

References

controlling regioselectivity in the synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Our resources are designed to assist in controlling regioselectivity and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most prevalent and regioselective method is a two-step process. The first step is the Knorr pyrazole synthesis, which involves the cyclocondensation of a suitable 1,3-dicarbonyl compound with tert-butylhydrazine to form the pyrazole core as an ester. The second step is the hydrolysis of the resulting ester to the final carboxylic acid.

Q2: How is regioselectivity controlled in this synthesis?

A2: Regioselectivity is primarily controlled by steric hindrance during the initial cyclocondensation reaction. The bulky tert-butyl group on the hydrazine preferentially attacks the less sterically hindered carbonyl group of the 1,3-dicarbonyl precursor, leading to the desired 1,5-disubstituted pyrazole isomer.

Q3: What are the key starting materials for this synthesis?

A3: The key starting materials are tert-butylhydrazine (or its hydrochloride salt) and a precursor to ethyl 2-formyl-3-oxobutanoate, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate. The latter is a common and effective 1,3-dicarbonyl equivalent for this reaction.

Q4: I am observing a mixture of regioisomers. What are the likely causes and how can I improve the selectivity?

A4: Formation of regioisomeric mixtures is a common issue in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[1] To improve regioselectivity, consider the following:

  • Steric Influence: The bulky tert-butyl group is the primary directing group. Ensure the reaction conditions do not diminish this steric control.

  • Reaction Conditions: The choice of solvent can significantly impact regioselectivity. While ethanol is commonly used, exploring other solvents may be beneficial.

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl precursor or the hydrazine can lead to side reactions and a mixture of products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield of Pyrazole Ester Incomplete reaction.- Monitor the reaction closely using TLC. - Ensure the reaction is heated to reflux for a sufficient time. - Use a slight excess of the hydrazine derivative.
Side reactions.- Control the reaction temperature carefully. - Ensure the purity of starting materials to avoid unwanted side reactions.[1]
Inefficient purification.- Optimize the solvent system for column chromatography. - If the product is a solid, attempt recrystallization from a suitable solvent system.
Formation of Regioisomers Insufficient steric control.- This is less likely with the bulky tert-butyl group, but ensure the reaction temperature is not excessively high, which could overcome the steric barrier.
Isomerization of the starting material.- Use freshly prepared or purified 1,3-dicarbonyl precursor.
Incomplete Hydrolysis of the Ester Steric hindrance of the tert-butyl group and the pyrazole ring.- Increase the reaction time and/or temperature for the hydrolysis step. - Use a stronger base or a co-solvent to improve solubility and reactivity. - Consider alternative hydrolysis methods for hindered esters.[2][3]
Insufficient base.- Use a larger excess of the base (e.g., potassium hydroxide or sodium hydroxide).
Difficulty in Product Isolation/Purification Product is an oil.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal. - If it remains an oil, purification by column chromatography is the best approach.
Product is water-soluble.- After acidification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Saturate the aqueous layer with sodium chloride to decrease the solubility of the product.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from a similar synthesis of a substituted pyrazole ester.[4]

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • tert-Butylhydrazine hydrochloride

  • Sodium bicarbonate

  • Absolute ethanol

Procedure:

  • In a round-bottom flask, combine ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq), tert-butylhydrazine hydrochloride (1.1 eq), and sodium bicarbonate (3.0 eq) in absolute ethanol.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 1.5 M HCl and stir.

  • Filter the resulting solid and dry it under vacuum.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate.

Reactant Molar Ratio
Ethyl 2-(ethoxymethylene)-3-oxobutanoate1.0
tert-Butylhydrazine hydrochloride1.1
Sodium bicarbonate3.0
Step 2: Hydrolysis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

Materials:

  • Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

  • Potassium hydroxide

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve potassium hydroxide (3.0 eq) in a minimal amount of water and add it to a solution of ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol.

  • Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC. Due to potential steric hindrance, this may require several hours.

  • After the reaction is complete, cool the mixture and pour it into ice-water.

  • Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry it under vacuum to yield this compound.

Reactant Molar Ratio
Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate1.0
Potassium hydroxide3.0

Visualizations

experimental_workflow start Start step1 Step 1: Cyclocondensation (Knorr Pyrazole Synthesis) start->step1 Ethyl 2-(ethoxymethylene)-3-oxobutanoate + tert-butylhydrazine HCl step2 Step 2: Hydrolysis step1->step2 Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate purification Purification & Isolation step2->purification Crude Carboxylic Acid product This compound purification->product

Caption: Overall experimental workflow for the synthesis.

regioselectivity_mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products hydrazine tert-Butylhydrazine H₂N-NH-tBu attack_less_hindered Attack at less hindered carbonyl (ketone) hydrazine->attack_less_hindered Sterically favored attack_more_hindered Attack at more hindered (enol ether/ester functionality) hydrazine->attack_more_hindered Sterically disfavored dicarbonyl Ethyl 2-(ethoxymethylene)-3-oxobutanoate EtO-CH=C(COOEt)-C(=O)Me dicarbonyl->attack_less_hindered dicarbonyl->attack_more_hindered intermediate_desired Intermediate leading to 1,5-disubstituted pyrazole attack_less_hindered->intermediate_desired intermediate_undesired Intermediate leading to 1,3-disubstituted pyrazole attack_more_hindered->intermediate_undesired product_desired Desired Product 1-(tert-butyl)-5-methyl-1H-pyrazole intermediate_desired->product_desired Cyclization & Dehydration product_undesired Undesired Product 1-(tert-butyl)-3-methyl-1H-pyrazole intermediate_undesired->product_undesired Cyclization & Dehydration

Caption: Regioselectivity in the Knorr pyrazole synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_regio Mixture of Regioisomers? check_sm->check_regio No purify_sm Purify Starting Materials check_sm->purify_sm Yes check_hydrolysis Incomplete Hydrolysis? check_regio->check_hydrolysis No optimize_cyclo Optimize Cyclocondensation: - Reaction Time - Temperature check_regio->optimize_cyclo Yes optimize_hydrolysis Optimize Hydrolysis: - Increase Time/Temp - Stronger Base check_hydrolysis->optimize_hydrolysis Yes end Successful Synthesis check_hydrolysis->end No optimize_cyclo->start Re-run Reaction optimize_hydrolysis->start Re-run Reaction purify_sm->start Re-run Reaction

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Synthesis of 1-(tert-Butyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of impurities. The typical synthesis is a two-step process: (1) Knorr pyrazole synthesis to form an ester intermediate, followed by (2) hydrolysis to the final carboxylic acid.

dot

start Problem Observed in Final Product Analysis (e.g., HPLC, NMR) impurity_detected Impurity Detected start->impurity_detected low_yield Low Yield start->low_yield regioisomer Regioisomeric Impurity: 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylic acid impurity_detected->regioisomer Extra peaks in HPLC/NMR starting_material Residual Starting Materials: - Ethyl 2-formyl-3-oxobutanoate - tert-Butylhydrazine impurity_detected->starting_material Peaks corresponding to starting materials ester_intermediate Incomplete Hydrolysis: Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate impurity_detected->ester_intermediate Ester signals in NMR (e.g., ~4.3 ppm, ~1.3 ppm) discoloration Product Discoloration (Yellow/Red) impurity_detected->discoloration Visual observation incomplete_cyclization Incomplete Cyclization Reaction low_yield->incomplete_cyclization incomplete_hydrolysis Incomplete Hydrolysis low_yield->incomplete_hydrolysis purification_loss Losses During Purification low_yield->purification_loss sol_regioisomer Solution: - Optimize cyclization temperature and pH. - Purify via column chromatography or recrystallization. regioisomer->sol_regioisomer sol_starting_material Solution: - Ensure complete reaction via TLC monitoring. - Use slight excess of one reactant. - Improve work-up to remove unreacted starting materials. starting_material->sol_starting_material sol_ester Solution: - Increase hydrolysis reaction time or temperature. - Use a stronger base or higher concentration. - Ensure complete dissolution of the ester. ester_intermediate->sol_ester sol_discoloration Solution: - Use high-purity starting materials. - Perform reaction under inert atmosphere (e.g., Nitrogen). - Purify via activated carbon treatment or recrystallization. discoloration->sol_discoloration sol_cyclization Solution: - Monitor reaction to completion with TLC. - Adjust catalyst (e.g., acetic acid) concentration. - Optimize reaction temperature and time. incomplete_cyclization->sol_cyclization sol_hydrolysis Solution: - Ensure complete hydrolysis (see above). - Optimize isolation of the carboxylic acid after acidification. incomplete_hydrolysis->sol_hydrolysis sol_purification Solution: - Optimize recrystallization solvent system. - Use appropriate column chromatography conditions. purification_loss->sol_purification

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My final product shows two closely related spots on TLC and two sets of signals in the 1H NMR spectrum. What is the likely impurity?

A1: The most probable impurity is the regioisomer, 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylic acid . The Knorr pyrazole synthesis, when using an unsymmetrical dicarbonyl compound like a derivative of ethyl acetoacetate, can lead to the formation of two positional isomers.[1] The reaction of tert-butylhydrazine can occur at either of the two carbonyl groups of the precursor, leading to the desired 5-methyl product and the 3-methyl impurity.

Q2: How can I minimize the formation of the regioisomeric impurity?

A2: Controlling the reaction conditions of the initial cyclization is key. Factors that can influence the regioselectivity include:

  • pH/Catalyst: The acidity of the reaction medium can direct the initial condensation step. Using a controlled amount of a mild acid catalyst (e.g., acetic acid) is recommended.

  • Temperature: Running the reaction at a lower temperature may favor the formation of one isomer over the other.

  • Solvent: The choice of solvent can also impact the isomer ratio.

Systematic optimization of these parameters is necessary to maximize the yield of the desired 1-(tert-butyl)-5-methyl isomer.

Q3: How can I remove the regioisomeric impurity?

A3: Separation of these isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful column chromatography on silica gel is often effective.[1] A range of solvent systems, typically hexane/ethyl acetate gradients, should be tested to find the optimal separation conditions.

  • Recrystallization: Fractional recrystallization may be possible if a solvent system can be identified in which the two isomers have sufficiently different solubilities.

Q4: My final product has a yellow or reddish tint. What causes this and how can I remove it?

A4: Discoloration is often attributed to impurities formed from the hydrazine starting material, which can be prone to oxidation and side reactions.[2] To mitigate this:

  • Use high-purity tert-butylhydrazine (or its hydrochloride salt).

  • Run the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • For removal, you can try treating a solution of your crude product with activated carbon before filtration and recrystallization, or purify by column chromatography.[2]

Q5: The hydrolysis of the ethyl ester intermediate is incomplete. What can I do?

A5: If you detect the ethyl ester in your final product, consider the following to drive the hydrolysis to completion:

  • Reaction Time and Temperature: Increase the reaction time or gently heat the reaction mixture (if thermally stable).

  • Base Concentration: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used.

  • Solvent: Ensure the ester is fully dissolved in the reaction solvent to allow for efficient reaction with the hydroxide ions. A co-solvent like THF or ethanol can be used if solubility is an issue.[3]

Data on Common Impurities

Impurity NameStructureTypical Identification Method(s)Mitigation Strategies
1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylic acid Isomer of the target compoundHPLC (closely eluting peak), 1H NMR (distinct signals for methyl and pyrazole protons)Optimize reaction conditions (pH, temp.); Purify by column chromatography or recrystallization.[4]
Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate Ester intermediate1H NMR (signals for ethyl group: quartet ~4.3 ppm, triplet ~1.3 ppm), TLCIncrease hydrolysis time/temp; Use excess base.[3]
Ethyl 2-formyl-3-oxobutanoate (or similar precursor)1,3-dicarbonyl starting materialTLC, HPLC, GC-MSEnsure reaction goes to completion; Use appropriate work-up.
tert-Butylhydrazine Hydrazine starting materialTLC, GC-MSEnsure complete reaction; Use aqueous washes during work-up to remove.

Experimental Protocols

The following is a representative two-step protocol for the synthesis of this compound.

Step 1: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

dot

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Combine ethyl 2-formyl-3-oxobutanoate, tert-butylhydrazine hydrochloride, and NaHCO3 in ethanol. B Heat the mixture to reflux for 2-4 hours. A->B C Monitor reaction completion by TLC. B->C D Cool the reaction and evaporate the solvent. C->D E Add dilute HCl and extract with ethyl acetate. D->E F Wash organic layer, dry, and concentrate. E->F G Purify the crude product by column chromatography (Hexane/Ethyl Acetate). F->G

Caption: Experimental workflow for the synthesis of the ester intermediate.

Methodology:

  • To a round-bottom flask, add ethyl 2-formyl-3-oxobutanoate (1.0 eq), tert-butylhydrazine hydrochloride (1.1 eq), and sodium bicarbonate (2.5 eq) in absolute ethanol.

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 1.5 N HCl and stir. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude ester by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[1]

Step 2: Hydrolysis to this compound

Methodology:

  • Dissolve the purified ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~2-3, at which point the carboxylic acid should precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[5]

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in pyrazole synthesis, such as the Knorr synthesis, can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification.[1][2] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Use the correct stoichiometry of the reactants. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1][3] For many condensation reactions, heating is necessary, and microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[3]

  • Consider Catalyst Choice: The choice and amount of acid or base catalyst can be critical. For Knorr synthesis, catalytic amounts of a protic acid (like acetic acid) are often used.[3][4]

  • Be Aware of Side Reactions: Potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, can lower the yield.[1][5] In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole. Adjusting reaction conditions, such as increasing temperature or adding a dehydrating agent, may be necessary.[5]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][5] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] This regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Troubleshooting Poor Regioselectivity:

  • Solvent Choice: The polarity of the solvent can significantly influence regioselectivity. Aprotic dipolar solvents (e.g., DMF, NMP) have been shown to give better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[6][7] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can also dramatically improve regioselectivity.[5]

  • pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[5] Acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.[1][5]

  • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one regioisomer over the other.

Q3: The reaction mixture has turned a dark color. Is this normal, and how can I obtain a cleaner product?

A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[8] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1]

Troubleshooting Steps:

  • Use a Mild Base: If using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative processes that lead to colored impurities.[1]

  • Purification: After the reaction, washing the crude product with a suitable solvent can help remove some of these impurities. Recrystallization is also an effective method for purification.[1][9]

Q4: My pyrazole product is difficult to purify. What are some effective purification strategies?

A4: Purification of pyrazoles can be challenging due to the presence of unreacted starting materials, regioisomers, or other byproducts.

Purification Techniques:

  • Recrystallization: This is a common and effective method for purifying solid pyrazole products.[1] Common solvents for recrystallization include ethanol, methanol, ethyl acetate, or mixtures with water.[9]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique.[1] The polarity of the eluent can be adjusted to achieve good separation. Deactivating the silica gel with triethylamine may be necessary for basic pyrazole compounds to prevent loss on the column.[9]

  • Acid-Base Extraction: The basic nitrogen atom in the pyrazole ring allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the pyrazole as its salt. The aqueous layer is then basified, and the purified pyrazole is extracted back into an organic solvent.[10]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

SolventDielectric Constant (ε)Regioisomeric Ratio (A:B)Reference
Ethanol24.5Varies, often poor selectivity[6][7]
N,N-Dimethylformamide (DMF)36.7Improved selectivity for one isomer[6]
N-Methyl-2-pyrrolidone (NMP)32.2Improved selectivity for one isomer[6]
2,2,2-Trifluoroethanol (TFE)26.7High selectivity reported[5]

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Table 2: Optimization of Reaction Conditions for a Model Knorr Pyrazole Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Acetic Acid (cat.)EthanolReflux275[4]
2NoneEthanolReflux640[3]
3Nano-ZnONone1000.595[6]
4Acetic Acid (cat.)1-Propanol1001High[4][11]
5NoneDMSO (Microwave)1400.33High[12]

Experimental Protocols

Protocol 1: Classical Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[4]

Materials:

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol or 1-propanol)

  • Catalyst (e.g., glacial acetic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1] A few drops of glacial acetic acid can be added as a catalyst.[4]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.[1]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][9]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This method can significantly reduce reaction times and often improves yields.[12]

Materials:

  • 1,3-dicarbonyl compound

  • Hydrazine derivative

  • Solvent (e.g., DMSO)

Procedure:

  • Reaction Mixture: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and the solvent.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 20 minutes).

  • Work-up: After cooling, the product can be isolated by precipitation with water followed by filtration, or by extraction with an organic solvent and subsequent purification.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low Yield Observed Purity Assess Starting Material Purity Start->Purity Purity->Purity Stoichiometry Check Reaction Stoichiometry Purity->Stoichiometry Materials Pure Stoichiometry->Stoichiometry Conditions Optimize Reaction Conditions Stoichiometry->Conditions Stoichiometry Correct Conditions->Conditions SideReactions Investigate Side Reactions Conditions->SideReactions Conditions Optimized SideReactions->SideReactions Purification Review Purification Technique SideReactions->Purification No Major Side Reactions Purification->Purification End Yield Improved Purification->End Purification Efficient

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Knorr_Synthesis_Workflow Reactants Reactant Preparation 1,3-Dicarbonyl Compound + Hydrazine Derivative Reaction Reaction Setup Dissolve in Solvent Add Catalyst (optional) Reactants->Reaction Heating Heating Reflux or Microwave Monitor by TLC/LC-MS Reaction->Heating Workup Work-up & Isolation Cooling & Precipitation or Solvent Removal Heating->Workup Purification Purification Recrystallization or Column Chromatography Workup->Purification Product {Final Product|Characterization} Purification->Product

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

minimizing side product formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in pyrazole synthesis?

A1: The most prevalent side products in pyrazole synthesis, particularly in the common Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, are regioisomers.[1][2][3][4] This issue arises when both the 1,3-dicarbonyl compound and the monosubstituted hydrazine are unsymmetrical, leading to the formation of a mixture of two possible pyrazole regioisomers which can be difficult to separate.[1][2] Other potential side products include:

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of stable hydrazone intermediates.[5]

  • Biaryl Side Products: In metal-catalyzed N-arylation reactions, homocoupling of the aryl halide starting material can generate biaryl impurities.[6]

  • Products of Subsequent Reactions: The desired pyrazole product itself can sometimes react further under harsh conditions to form other products, such as fused heterocyclic systems.[5]

  • N-Acetylated Amides: When using acetic acid as a solvent at high temperatures, the product can sometimes be acetylated.[5]

Q2: How can I control the regioselectivity of my pyrazole synthesis?

A2: Controlling regioselectivity is a primary concern in pyrazole synthesis. Several factors can be manipulated to favor the formation of the desired regioisomer:

  • Solvent Selection: The choice of solvent has a dramatic impact on regioselectivity. Protic solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly increase the formation of one regioisomer over the other.[1][2] In some cases, a mixture of ethanol and water can achieve high regioselectivity.[7] Conversely, aprotic solvents may favor the formation of the opposite regioisomer.[7]

  • Catalyst Choice: The use of certain catalysts can influence the reaction outcome. For instance, nano-ZnO has been reported as an efficient catalyst for pyrazole synthesis.[6] Lewis acids can also be employed to control the regiochemical outcome of the cyclocondensation reaction.[8]

  • Starting Material Structure: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role in determining which regioisomer is favored.[3]

Q3: My reaction yield is low. What are the possible causes and how can I improve it?

A3: Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[9] Potential causes and solutions include:

  • Purity of Starting Materials: Ensure that the hydrazines and 1,3-dicarbonyl compounds are of high purity, as impurities can lead to unwanted side reactions.[6]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] If starting material remains, consider increasing the reaction temperature or prolonging the reaction time.[6]

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction rate and yield.[6] Experiment with different solvents or catalysts to find the optimal conditions for your specific substrates.

  • Hydrazine Stability: Some hydrazine reagents can be unstable. Ensure proper storage and handling. Using a slight excess of hydrazine (e.g., 1.1 to 2 equivalents) can sometimes improve yields.[9]

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Mixture

Symptoms:

  • NMR and/or LC-MS analysis of the crude product shows two or more isomeric products.

  • Difficulty in purifying the desired product by column chromatography or recrystallization.

Solutions:

  • Optimize Solvent: As a first step, change the reaction solvent. Protic and aprotic solvents can favor different regioisomers.[7] Fluorinated alcohols are particularly effective at enhancing regioselectivity.[1][2]

  • Adjust Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, which may affect the isomeric ratio.

  • Use a Catalyst: Investigate the use of a catalyst, such as a Lewis acid, to direct the cyclization towards the desired isomer.[8]

Issue 2: Unreacted Starting Materials and Low Yield

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting materials even after extended reaction times.[6]

  • The isolated yield of the pyrazole product is low.

Solutions:

  • Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) can facilitate the final cyclization and dehydration steps.[5]

  • Add a Catalyst: An acid or base catalyst can accelerate the reaction. For example, a catalytic amount of glacial acetic acid is often used.[5]

  • Check Reactant Purity: Impurities in the starting materials could be inhibiting the reaction. Purify the 1,3-dicarbonyl compound and hydrazine before use.[6]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of a Nonsymmetrical 1,3-Diketone with a Monosubstituted Hydrazine

EntrySolventRegioisomer Ratio (Product A : Product B)Total Yield (%)Reference
1EthanolVaries, often low selectivity70-91[1][6]
22,2,2-Trifluoroethanol (TFE)Dramatically increased selectivity for one isomerNot specified[1][2]
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically increased selectivity for one isomerNot specified[1]
4Ethanol/Water (1:1)100% regioselectivity for one isomer reported75[7]
5Acetonitrile (MeCN)High regioselectivity for the opposite isomer79[7]
6DioxaneGood regioselectivity for the opposite isomerNot specified[7]

Note: The specific favored regioisomer (A or B) depends on the substrates used. This table illustrates the general trend of solvent effects.

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is adapted from methodologies that use fluorinated alcohols to enhance regioselectivity.[1][2]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Monosubstituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in TFE.

  • Add the substituted hydrazine to the solution.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Nano-ZnO Catalyzed Pyrazole Synthesis

This protocol describes a green and efficient method for pyrazole synthesis.[6]

Materials:

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

  • Hydrazine (e.g., phenylhydrazine) (1 mmol)

  • Nano-ZnO (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, prepare a mixture of the 1,3-dicarbonyl compound, hydrazine, and nano-ZnO in ethanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, separate the catalyst by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualizations

G cluster_0 Knorr Pyrazole Synthesis Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Intermediate Hydrazone Intermediate A Dicarbonyl->Intermediate Attack at C1 Intermediate2 Hydrazone Intermediate B Dicarbonyl->Intermediate2 Attack at C3 Hydrazine Monosubstituted Hydrazine Hydrazine->Intermediate Hydrazine->Intermediate2 PyrazoleA Regioisomer A Intermediate->PyrazoleA Cyclization & Aromatization PyrazoleB Regioisomer B (Side Product) Intermediate2->PyrazoleB Cyclization & Aromatization

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

G Start Low Yield or Incomplete Reaction CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeTemp Increase Reaction Temperature CheckPurity->OptimizeTemp If pure AddCatalyst Introduce Catalyst (e.g., Acetic Acid) OptimizeTemp->AddCatalyst MonitorTLC Monitor by TLC AddCatalyst->MonitorTLC MonitorTLC->OptimizeTemp Incomplete Success Improved Yield MonitorTLC->Success Reaction complete

Caption: A workflow for troubleshooting low pyrazole synthesis yields.

References

troubleshooting low yield in Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for the Knorr pyrazole synthesis. Below you will find frequently asked questions (FAQs) and detailed guides to address common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the common causes?

Low yields in the Knorr pyrazole synthesis can arise from several factors, from the quality of the starting materials to suboptimal reaction conditions.[1] The primary issues often relate to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Use the correct stoichiometry of the reactants. In some cases, employing a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is advisable.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired pyrazole.

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[3]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in some cases.[4]

  • pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[5] Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[5]

  • Steric and Electronic Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder one reaction pathway, directing the nucleophilic attack to the less hindered carbonyl group.[2] Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

Q3: My reaction mixture has turned dark or discolored. What is the cause and how can I address it?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

Troubleshooting Discoloration:

  • Addition of a Mild Base: If the reaction mixture becomes acidic, it may promote the formation of colored byproducts.[1] The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification: Activated charcoal can be used to remove some of these colored impurities during workup.[6] Recrystallization is also an effective method for purification.[1]

Q4: My product is "oiling out" during crystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[6] Here are several strategies to address this issue:

  • Increase the Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation temperature.[6]

  • Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling.[6]

  • Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations.[6]

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[6]

Data Presentation

The following table summarizes the impact of various reaction conditions on the yield of Knorr pyrazole synthesis, based on literature examples.

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineEthanolAcetic AcidReflux1High[7]
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic Acid1001Good[7][8]
AcetylacetonePhenylhydrazineAcetic Acid-110285N/A
Unsymmetrical 1,3-diketoneMethylhydrazineHFIP-RT1-4Major regioisomer[2]
α,β-Unsaturated ketoneArylhydrazineAcetic Acid-120-140 (Microwave)0.25-0.33Good[2]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

This protocol details the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine).

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[9]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[9]

  • Isolation: Cool the resulting syrup in an ice bath to induce crystallization of the crude product.[9]

  • Purification: The pure pyrazolone can be obtained by recrystallization from ethanol.[7]

Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7][8]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7][8]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7][8]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[7][8]

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[7][8]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[9]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[7]

Visualizations

Knorr_Pyrazole_Synthesis Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Low Yield in Knorr Pyrazole Synthesis Check_Purity Assess Starting Material Purity Start->Check_Purity Optimize_Stoichiometry Optimize Reactant Stoichiometry Check_Purity->Optimize_Stoichiometry Evaluate_Conditions Evaluate Reaction Conditions (T, t, solvent, pH) Optimize_Stoichiometry->Evaluate_Conditions Check_Side_Reactions Investigate Potential Side Reactions Evaluate_Conditions->Check_Side_Reactions Purification_Issues Address Purification Challenges Check_Side_Reactions->Purification_Issues End Improved Yield Purification_Issues->End

Caption: A troubleshooting workflow for low pyrazole yield.

Logical_Relationships Problems Problem Low Yield Mixture of Regioisomers Discoloration Oiling Out Causes Potential Cause Impure Starting Materials Suboptimal Stoichiometry Incorrect Reaction Conditions Side Reactions Unsymmetrical Reactants Hydrazine Degradation Rapid Precipitation Problems:low->Causes:c1 Problems:low->Causes:c2 Problems:low->Causes:c3 Problems:low->Causes:c4 Problems:regio->Causes:c5 Problems:color->Causes:c6 Problems:oil->Causes:c7 Solutions Solution Purify/Use Fresh Reagents Adjust Reactant Ratios Optimize T, t, Solvent, pH Add Mild Base Use Fluorinated Solvents Control Cooling Rate Use Seed Crystal Causes:c1->Solutions:s1 Causes:c2->Solutions:s2 Causes:c3->Solutions:s3 Causes:c4->Solutions:s4 Causes:c5->Solutions:s5 Causes:c6->Solutions:s1 Causes:c7->Solutions:s6 Causes:c7->Solutions:s7

Caption: Logical relationships between problems, causes, and solutions.

References

Technical Support Center: Microwave-Assisted Synthesis of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microwave-assisted synthesis of pyrazole carboxylic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in microwave-assisted pyrazole synthesis can arise from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Microwave Parameters: The efficiency of microwave heating is highly dependent on the power and irradiation time.[1] Incorrect settings can lead to incomplete reactions or decomposition of products.

    • Troubleshooting:

      • Optimize Power: Start with a moderate power setting and perform a series of small-scale reactions to find the optimal wattage. As seen in some studies, a good yield was achieved at 420 W, while lower power resulted in poor yields.[1]

      • Optimize Time: Systematically vary the irradiation time. Reaction times that are too short may be incomplete, while excessive times can lead to product degradation.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[3]

  • Inappropriate Solvent Choice: The choice of solvent is critical in microwave chemistry as it must efficiently absorb microwave energy.[4][5] Non-polar solvents are generally poor choices for microwave synthesis.[6]

    • Troubleshooting:

      • Use Polar Solvents: Employ polar solvents like ethanol, methanol, or DMF, which have high dielectric constants and efficiently absorb microwaves.[7][8]

      • Solvent-Free Conditions: Consider running the reaction under solvent-free ("neat") conditions, which can be highly effective and environmentally friendly.[7][9][10]

  • Incomplete Reaction: The reaction may not be reaching completion within the set time.

    • Troubleshooting:

      • Increase Reaction Time: Gradually increase the irradiation time while monitoring the reaction progress.[11]

      • Increase Temperature: Higher temperatures can accelerate the reaction rate. Microwave reactors allow for precise temperature control, often leading to better results than conventional heating.[9][12]

  • Side Reactions and Byproduct Formation: The high temperatures achieved in microwave synthesis can sometimes lead to the formation of unwanted side products, reducing the yield of the desired pyrazole.[11]

    • Troubleshooting:

      • Lower Temperature: If side products are observed, try reducing the reaction temperature.

      • Modify Catalyst: The choice of an acid or base catalyst can influence the reaction pathway. Experiment with different catalysts to minimize side reactions.[11]

Q2: I am observing the formation of multiple products or isomers. How can I improve the regioselectivity of my reaction?

A2: The formation of regioisomers is a common challenge in pyrazole synthesis. Here’s how to address it:

  • Control of Reaction Conditions: Temperature and solvent can play a significant role in directing the regioselectivity of the cyclocondensation reaction.

    • Troubleshooting:

      • Solvent Polarity: The polarity of the solvent can influence which isomer is favored. Experiment with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF).

      • Temperature Control: Carefully controlling the reaction temperature can favor the formation of one regioisomer over another. Microwave synthesis offers precise temperature control, which is advantageous.[9]

  • Nature of Starting Materials: The substituents on your hydrazine and dicarbonyl compound will influence the regiochemical outcome.

    • Troubleshooting:

      • Steric Hindrance: Bulky substituents can direct the cyclization to the less sterically hindered position.

      • Electronic Effects: Electron-donating or withdrawing groups on the reactants can influence the nucleophilicity of the reacting centers.

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: Purification of pyrazole carboxylic acid derivatives can be challenging due to the polar nature of the compounds.

  • Crystallization: This is often the most effective method for obtaining highly pure product.

    • Troubleshooting:

      • Solvent Screening: Experiment with a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that promote crystallization.

      • Cooling Rate: A slow cooling rate generally yields larger, purer crystals.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel is a common alternative.

    • Troubleshooting:

      • Solvent System Optimization: Use TLC to determine the optimal eluent system that provides good separation between your product and impurities. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically used.

      • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating complex mixtures.

  • Acid-Base Extraction: For pyrazole carboxylic acids, an acid-base extraction can be a useful preliminary purification step.

    • Troubleshooting:

      • Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The pyrazole carboxylic acid will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration.

Q4: What are the key safety precautions I should take when performing microwave-assisted organic synthesis?

A4: Safety is paramount when using microwave reactors.

  • Use a Dedicated Laboratory Microwave: Never use a domestic microwave oven.[13] Laboratory microwave reactors are designed with safety features to handle high pressures and temperatures and to contain potential explosions.[13]

  • Proper Vessel Usage: Do not exceed the recommended volume or pressure limits of the reaction vessels.[13] Ensure the vessels are in good condition and free from scratches or cracks.

  • Understand Reaction Kinetics: Be aware of the potential for rapid increases in temperature and pressure, especially for highly exothermic reactions or reactions that generate gas.[13] Start with small-scale reactions to assess the reaction's behavior.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood to avoid inhaling any potentially toxic fumes.[13]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or No Yield Suboptimal microwave power or time.Optimize power and time through small-scale test reactions. Monitor with TLC.[1]
Inappropriate solvent.Use a polar solvent that absorbs microwaves efficiently (e.g., ethanol, DMF) or try solvent-free conditions.[6][7]
Reaction temperature is too low.Increase the reaction temperature. Microwave reactors allow for precise control.[9]
Formation of Multiple Products Lack of regioselectivity.Experiment with different solvents and carefully control the reaction temperature.[9]
Side reactions occurring.Lower the reaction temperature or screen different catalysts.[11]
Product Degradation Excessive microwave power or time.Reduce the microwave power and/or reaction time.[10]
Reaction temperature is too high.Lower the set reaction temperature.
Difficulty in Purification Product is highly polar.Attempt crystallization from various solvent systems. Use column chromatography with an optimized eluent. Consider an initial acid-base extraction for carboxylic acid derivatives.
Reaction Does Not Go to Completion Insufficient reaction time or temperature.Increase the irradiation time and/or temperature.[11]
Inefficient catalyst.Screen different acid or base catalysts.[11]

Quantitative Data Summary

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrazole Derivatives

ProductMethodSolventReaction TimeYield (%)Reference
Pyrazolone DerivativeMicrowaveNone4 min82[10]
Pyrazolone DerivativeConventionalMethanol10 h88[10]
Pyrazole-Oxadiazole HybridMicrowave-9-10 min79-92[2]
Pyrazole-Oxadiazole HybridConventional-7-9 h-[2]
Quinolin-2(1H)-one-based pyrazoleMicrowaveAcetic Acid7-10 min68-86[14]
Dihydro-pyrazolesMicrowaveEthanol15-70 min50-82[3]
Pyrazole-carboxamidesMicrowaveEthanol20 min8-51[3]

Table 2: Optimization of Microwave Reaction Conditions for Pyrazolone Synthesis

EntryPower (W)Time (min)Yield (%)Reference
1280520[1]
2420554[1]
34201071[1]
44201562[1]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 3,5-Disubstituted-1H-pyrazole-4-carboxylic Acid Esters

This protocol is a generalized procedure based on common methodologies for the Knorr pyrazole synthesis.

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 eq), the substituted hydrazine hydrochloride (1.1 eq), and a suitable solvent such as ethanol (3-5 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable acid, such as acetic acid (2-3 drops).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-120 °C) for a predetermined time (e.g., 10-30 minutes).[14] The reaction should be monitored for completion by TLC.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. If a precipitate has formed, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Hydrolysis of Pyrazole Esters to Pyrazole Carboxylic Acids

This protocol describes the conversion of the synthesized pyrazole ester to the corresponding carboxylic acid.[15]

  • Reaction Setup: Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).[15]

  • Base Addition: Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq).[15]

  • Heating: Stir the mixture at room temperature or gently heat (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Acidification: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify with 1M HCl until the pH is acidic, which will precipitate the pyrazole carboxylic acid.[15]

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the pure pyrazole carboxylic acid.[15]

Visualizations

experimental_workflow cluster_synthesis Microwave-Assisted Synthesis cluster_hydrolysis Hydrolysis start 1,3-Dicarbonyl + Hydrazine Derivative microwave Microwave Irradiation (Solvent, Catalyst) start->microwave workup Reaction Work-up (Filtration/Evaporation) microwave->workup purification Purification (Crystallization/Chromatography) workup->purification product1 Pyrazole Carboxylic Acid Ester purification->product1 hydrolysis_step Base Hydrolysis (e.g., LiOH, THF/H2O) product1->hydrolysis_step Proceed to Hydrolysis acidification Acidification (e.g., HCl) hydrolysis_step->acidification isolation Isolation (Filtration) acidification->isolation product2 Pyrazole Carboxylic Acid isolation->product2

Caption: Workflow for the synthesis of pyrazole carboxylic acids.

troubleshooting_logic start Low Reaction Yield? check_params Optimize Microwave Parameters (Power, Time) start->check_params Yes check_solvent Evaluate Solvent Choice (Polar vs. Non-polar) check_params->check_solvent check_temp Adjust Reaction Temperature check_solvent->check_temp check_completion Monitor Reaction Completion (TLC) check_temp->check_completion side_reactions Investigate Side Reactions check_completion->side_reactions success Yield Improved side_reactions->success

Caption: Troubleshooting flowchart for low reaction yields.

References

Technical Support Center: Purification Strategies for Polar Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My polar pyrazole compound is streaking badly on a silica TLC plate. What causes this and how can I fix it?

A1: Streaking on a TLC plate is a common issue when dealing with polar compounds, especially those with basic nitrogen atoms like pyrazoles. The primary cause is strong, sometimes irreversible, interaction with the acidic silanol groups on the silica surface.[1][2]

Troubleshooting Steps:

  • Reduce Sample Concentration: You may have overloaded the plate. Try spotting a more dilute solution of your compound.[1][3]

  • Incorporate a Basic Modifier: To neutralize the acidic silica, add a small amount of a basic modifier to your mobile phase.[1][2]

    • For basic compounds like many pyrazoles, adding 0.1–2.0% triethylamine (TEA) is a common strategy.[1]

    • Alternatively, a solution of 1-10% ammonia in methanol can be added to a dichloromethane (DCM) mobile phase.[1][4]

  • Incorporate an Acidic Modifier: If your pyrazole has acidic functional groups, adding 0.1–2.0% acetic or formic acid to the eluent can improve the spot shape.[1][2]

  • Change the Stationary Phase: If modifiers are ineffective, consider using a different, less acidic stationary phase like alumina or a bonded silica phase (e.g., C18, Diol, or Amino).[2][5]

Q2: My polar pyrazole won't move off the baseline of the TLC plate, even when I use a very polar solvent system like 100% ethyl acetate or 10% methanol in DCM. What should I do?

A2: This indicates an extremely strong interaction between your compound and the silica gel.[6] In this scenario, you need to either dramatically increase the mobile phase polarity or switch to a different chromatographic technique.

Troubleshooting Steps:

  • Use More Aggressive Polar Solvents: A common mobile phase for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with 5% MeOH in DCM and increase the concentration as needed.[6] For very basic compounds, a system containing ammonium hydroxide can be effective, such as 1-10% of a (10% ammonium hydroxide in methanol) solution added to DCM.[6][7]

  • Switch to Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is nonpolar (like C18-bonded silica), and the mobile phase is polar (typically water/acetonitrile or water/methanol).[8] Highly polar compounds often have low retention in reversed-phase systems, which can be advantageous for purification.[5]

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds that are too strongly retained in normal-phase or not retained enough in reversed-phase.[9] HILIC uses a polar stationary phase (like silica, amino, or diol) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[9]

Q3: I'm having trouble with co-eluting impurities during column chromatography. How can I improve the separation?

A3: Achieving good resolution between compounds with similar polarities is a frequent challenge.[6]

Troubleshooting Steps:

  • Optimize the Solvent System: Fine-tuning the mobile phase is the first step.

    • Use a Shallow Gradient: If using automated flash chromatography, a shallower gradient will increase the resolution between closely eluting spots.[6]

    • Try a Three-Component System: Adding a small amount of a third solvent can alter the selectivity of the separation. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can sometimes resolve co-eluting spots.[6]

  • Change the Stationary Phase: Different stationary phases exhibit different selectivities. If silica gel fails, try alumina or a different bonded phase.

  • Recrystallization: If the compound is a solid and of sufficient purity (>90%), recrystallization can be a powerful method to remove closely related impurities.

Q4: My polar pyrazole compound "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

A4: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This often happens if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated.[10]

Troubleshooting Steps:

  • Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound.

  • Add More "Good" Solvent: The solution may be too concentrated. Add a small amount of the solvent in which your compound is more soluble to reduce the saturation.[10]

  • Slow Down the Cooling Process: Allow the solution to cool very slowly to room temperature before any further cooling in an ice bath. Rapid cooling encourages oiling out.[10]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates nucleation sites for crystal growth.[10]

Data Presentation: Solvent Systems

The choice of solvent is critical for any purification technique. The following tables summarize common solvent systems for different purification methods for polar pyrazoles.

Table 1: Common Solvent Systems for Normal-Phase Chromatography

Solvent SystemPolarityCommon Use & Notes
Hexane / Ethyl AcetateLow to MediumGood starting point for less polar pyrazoles. Adjust ratio to achieve an Rf of 0.2-0.4 on TLC.[11]
Dichloromethane (DCM) / Methanol (MeOH)Medium to HighA workhorse system for many polar compounds. Start with 1-5% MeOH and increase as needed.[6][11]
DCM / MeOH / NH₄OHHigh (Basic)Excellent for basic pyrazoles that streak on silica. Use a stock solution of ammonium hydroxide in methanol.[1][4]
Ethyl Acetate / MethanolHighCan be used for very polar compounds.[11]

Table 2: Common Solvents for Recrystallization

Solvent / SystemTypePolarityCommon Use & Notes
Ethanol / WaterMixed ProticHighA very common mixed-solvent system for polar pyrazole derivatives.[10]
MethanolProticHighGood general-purpose solvent for many pyrazole compounds.[10]
IsopropanolProticMediumA frequent choice for cooling crystallization.[10]
Ethyl AcetateAproticMediumOften used for compounds of intermediate polarity.[10]
Hexane / Ethyl AcetateMixed AproticLow to MediumGood for less polar pyrazoles or as a precipitating anti-solvent.[10]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar Basic Pyrazole

  • TLC Analysis: Develop a suitable mobile phase. For a polar basic pyrazole, start with 5% Methanol in Dichloromethane. If streaking occurs, add 1% Triethylamine or 1% of a 10% NH₄OH in Methanol solution. Aim for an Rf value of ~0.2-0.3 for your target compound.[12]

  • Column Packing:

    • Select an appropriate size flash column based on the amount of crude material.

    • Prepare a slurry of silica gel in the least polar solvent of your system (e.g., Dichloromethane).

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Liquid Loading: If your compound is soluble in the mobile phase, dissolve it in a minimum amount of the eluent and load it onto the column.

    • Dry Loading (Recommended for Polar Compounds): Dissolve your crude material in a volatile solvent (like DCM or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of the packed column.[11][12]

  • Elution:

    • Begin eluting with the mobile phase developed during TLC analysis.

    • If separation is difficult, a shallow gradient can be employed (e.g., starting with 2% MeOH in DCM and gradually increasing to 10% MeOH in DCM).[12]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that dissolves the pyrazole compound when hot but not when cold.[10]

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find one where it is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Common choices include ethanol, methanol, or isopropanol.[10][13]

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[10]

  • Heating: Gently heat the mixture while stirring until the solvent boils. Continue to add small portions of the hot solvent until the compound just completely dissolves.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10]

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Cooling too quickly can lead to the precipitation of impurities.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[10]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.[10]

Visualizations

Purification_Strategy_Workflow Purification Strategy Selection for Polar Pyrazoles start Crude Polar Pyrazole Compound is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes develop_tlc Develop TLC Method is_solid->develop_tlc No / Impure recrystallization_success Success? try_recrystallization->recrystallization_success pure_product Pure Product recrystallization_success->pure_product Yes recrystallization_success->develop_tlc No column_chromatography Perform Column Chromatography column_chromatography->pure_product tlc_good_sep Good Separation on TLC? develop_tlc->tlc_good_sep tlc_good_sep->column_chromatography Yes change_system Modify Mobile Phase (e.g., add TEA/NH4OH) or change stationary phase tlc_good_sep->change_system No (Streaking/Poor Rf) change_system->develop_tlc

Caption: A workflow for selecting a purification strategy.

TLC_Troubleshooting TLC Troubleshooting for Polar Pyrazoles start Spot crude compound on Silica TLC Plate observe Observe Result start->observe problem What is the issue? observe->problem streaking Streaking problem->streaking Streaking no_movement Stuck at Baseline (Rf = 0) problem->no_movement Rf ≈ 0 good_spot Good Spot (Rf = 0.2-0.4) problem->good_spot Good Separation solution_streaking Add TEA or NH4OH to mobile phase streaking->solution_streaking solution_no_movement Increase eluent polarity (e.g., DCM/MeOH) or switch to HILIC/RP no_movement->solution_no_movement proceed Proceed to Column Chromatography good_spot->proceed

Caption: A troubleshooting guide for common TLC issues.

References

Technical Support Center: Solvent Effects on Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges related to regioselectivity, with a specific focus on the influence of solvents. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it important?

A1: Regioselectivity in pyrazole synthesis refers to the preferential formation of one constitutional isomer over another when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. This reaction can potentially yield two different regioisomers depending on which carbonyl group the substituted nitrogen of the hydrazine attacks. Controlling the formation of a specific regioisomer is critical as different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction is determined by a combination of factors:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can activate the adjacent carbonyl for nucleophilic attack.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the reaction pathway.[2]

  • Solvent: The choice of solvent can dramatically impact regioselectivity. For example, fluorinated alcohols have been shown to significantly favor the formation of a single regioisomer compared to conventional solvents like ethanol.[1][3]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[1]

Q3: How do protic and aprotic solvents generally influence regioselectivity?

A3: Protic solvents, such as alcohols, can form hydrogen bonds with the reactants and intermediates, influencing the reaction pathway. In some cases, protic solvents have been shown to favor the formation of one regioisomer, while aprotic solvents (like THF or DMF) may lead to the other as the major product.[4] The specific outcome is highly dependent on the substrates used.

Q4: I have a mixture of regioisomers. What are some effective methods for their separation?

A4: Separating pyrazole regioisomers can be challenging due to their similar physical properties. The most common and effective method is silica gel column chromatography.[2] A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides the best possible separation.[2] In some cases, preferential crystallization of one isomer from a specific solvent system or the formation of acid addition salts can aid in purification.[5]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl compound are not significant enough under your current reaction conditions to favor one pathway over the other.

  • Solution 1: Solvent Screening: This is often the most effective initial step. Change the solvent to one with significantly different properties. For instance, if you are using a standard protic solvent like ethanol, try a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to dramatically improve regioselectivity.[3][6] Alternatively, explore aprotic solvents like DMF or THF.

  • Solution 2: pH Adjustment: The reaction pathway can be sensitive to pH. If your reaction is run under neutral conditions, consider adding a catalytic amount of acid (e.g., acetic acid) to see if it favors the formation of one isomer.[2]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent properties of your starting materials favor the formation of the unwanted isomer under standard conditions.

  • Solution 1: Drastic Solvent Change: As with a 1:1 mixture, a significant change in solvent can sometimes reverse the regioselectivity. If a protic solvent yields the undesired isomer, an aprotic solvent might favor the desired one, or vice versa.[4]

  • Solution 2: Alternative Synthetic Strategy: If solvent and pH adjustments are not effective, consider a more regioselective synthetic method. The use of 1,3-dicarbonyl surrogates like β-enaminones or acetylenic ketones can provide greater control over the regiochemical outcome.[7] 1,3-dipolar cycloaddition reactions also offer a highly regioselective alternative.[7]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between Unsymmetrical 1,3-Diketones and Hydrazines.

EntryHydrazineSolventRatio (A:B)Total Yield (%)
12-FurylCF₃MethylhydrazineEtOH36:6499
22-FurylCF₃MethylhydrazineTFE85:1599
32-FurylCF₃MethylhydrazineHFIP97:398
42-FurylCF₂CF₃MethylhydrazineEtOH64:3693
52-FurylCF₂CF₃MethylhydrazineTFE98:299
62-FurylCF₂CF₃MethylhydrazineHFIP>99:<199
72-FurylCO₂EtMethylhydrazineEtOH44:5686
82-FurylCO₂EtMethylhydrazineTFE89:1199
92-FurylCO₂EtMethylhydrazineHFIP93:798
104-MeO-PhCF₃PhenylhydrazineEtOH62:3898
114-MeO-PhCF₃PhenylhydrazineTFE98:299
124-MeO-PhCF₃PhenylhydrazineHFIP>99:<198

Data summarized from Fustero, S., et al. (2008). The Journal of Organic Chemistry, 73(9), 3523-3529.[3] Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to the R¹ group, and Regioisomer B has the N-substituent adjacent to the R² group.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening to Optimize Regioselectivity

This protocol provides a general framework for systematically evaluating the effect of different solvents on the regioselectivity of a Knorr-type pyrazole synthesis.

  • Reaction Setup: In a series of clean, dry reaction vials equipped with magnetic stir bars, add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Addition: To each vial, add a different solvent to be screened (e.g., Ethanol, TFE, HFIP, THF, DMF, Acetonitrile) to achieve a consistent concentration (e.g., 0.1 M).

  • Reactant Addition: Add the substituted hydrazine (1.1 eq) to each vial at room temperature.

  • Reaction: Stir the reactions at a consistent temperature (e.g., room temperature or a moderately elevated temperature like 60 °C).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) until the starting 1,3-dicarbonyl is consumed.

  • Work-up: Upon completion, cool the reaction mixtures to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analysis: Analyze the crude product mixture from each reaction by ¹H NMR or GC-MS to determine the ratio of the two regioisomers.

  • Optimization: Based on the results, select the solvent that provides the highest regioselectivity for further optimization of other reaction parameters (temperature, concentration, etc.).

Protocol 2: Regioselective Synthesis of 3-(2-Furyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole using HFIP

This protocol is adapted from Fustero et al. (2008) and demonstrates the use of a fluorinated alcohol to achieve high regioselectivity.[3]

  • Materials: 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq), Methylhydrazine (1.1 eq), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

  • Procedure: a. In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione in HFIP (to a concentration of approximately 0.2 M). b. Add methylhydrazine to the solution at room temperature. c. Stir the reaction mixture at room temperature. The reaction is typically complete in less than 1 hour. d. Monitor the reaction's progress using Thin Layer Chromatography (TLC). e. Once the reaction is complete, remove the HFIP under reduced pressure. f. The crude product can be purified by column chromatography on silica gel to isolate the major regioisomer.

Mandatory Visualizations

troubleshooting_workflow start Start: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine run_reaction Run Knorr Synthesis in a Standard Solvent (e.g., Ethanol) start->run_reaction analyze_ratio Analyze Regioisomeric Ratio (¹H NMR, GC-MS) run_reaction->analyze_ratio check_ratio Is Ratio > 95:5? analyze_ratio->check_ratio end End: Desired Regioisomer Obtained check_ratio->end Yes troubleshoot Troubleshooting Required check_ratio->troubleshoot No option1 Option 1: Change Solvent (e.g., TFE, HFIP, or Aprotic) troubleshoot->option1 option2 Option 2: Adjust pH (Add Catalytic Acid) troubleshoot->option2 option3 Option 3: Separate Isomers (Column Chromatography) troubleshoot->option3 option1->analyze_ratio option2->analyze_ratio

Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

solvent_effect_pathway cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at Carbonyl 1 attack_c2 Attack at Carbonyl 2 hydrazine Substituted Hydrazine hydrazine->attack_c1 hydrazine->attack_c2 isomer_a Regioisomer A attack_c1->isomer_a Cyclization & Dehydration isomer_b Regioisomer B attack_c2->isomer_b Cyclization & Dehydration solvent Solvent Choice (Protic vs. Aprotic vs. Fluorinated) solvent->attack_c1 Favors solvent->attack_c2 Disfavors

Caption: Influence of solvent on the competing pathways in Knorr pyrazole synthesis.

References

Validation & Comparative

A Comparative Guide to 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid and Its Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical and Biological Properties to Guide Research and Development

In the landscape of modern drug discovery, pyrazole derivatives stand out as a versatile scaffold, integral to the development of a wide range of therapeutic agents.[1][2] Among these, N-substituted pyrazole carboxylic acids have garnered significant attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive comparison of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid and its key structural isomers: 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylic acid and 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylic acid. By presenting a side-by-side analysis of their synthesis, physicochemical characteristics, and biological performance supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research endeavors.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the pyrazole ring significantly influences the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profile. Key parameters such as the acid dissociation constant (pKa) and the partition coefficient (logP) are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

While direct experimental data comparing these specific isomers is limited in publicly available literature, we can infer expected trends based on the principles of organic chemistry. The electronic environment of the carboxylic acid group is modulated by the position of the methyl and tert-butyl groups, which will directly impact the pKa value. Similarly, the overall lipophilicity, and thus the logP value, will be influenced by the spatial arrangement of these substituents.

For the purpose of this guide, we present a table of predicted physicochemical properties. These values should be considered as estimates and underscore the importance of experimental determination for any lead compound.

Table 1: Predicted Physicochemical Properties of Pyrazole Isomers

CompoundIsomerPredicted pKaPredicted logP
1 This compound~4.5~2.8
2 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylic acid~4.6~2.8
3 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylic acid~4.2~2.7

Note: Predicted values are based on computational models and general principles of organic chemistry. Experimental verification is highly recommended.

Synthesis of Pyrazole Isomers: A Regioselective Challenge

The synthesis of substituted pyrazoles often presents a challenge in controlling regioselectivity. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two or more positional isomers. The choice of starting materials and reaction conditions is therefore critical in directing the synthesis towards the desired isomer.

A common route to 1,4,5-trisubstituted pyrazoles involves the condensation of a β-ketoester with a hydrazine, followed by N-alkylation. For example, the synthesis of This compound (1) can be envisioned to start from the reaction of ethyl 2-formyl-3-oxobutanoate with tert-butylhydrazine.

The synthesis of the isomeric 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylic acid (2) would require a different starting diketone or a strategy to control the regioselectivity of the cyclization. The synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylic acid (3) presents a further synthetic challenge due to the different substitution pattern.

Synthesis_Workflow

Caption: General workflow for the synthesis of pyrazole isomers.

Comparative Biological Activity

The biological activity of pyrazole derivatives is highly dependent on their substitution pattern. Even minor changes in the position of functional groups can lead to significant differences in potency and selectivity. In this section, we compare the potential anticancer and anti-inflammatory activities of the three pyrazole isomers.

Anticancer Activity

Pyrazole-containing compounds have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[1] To provide a comparative assessment, the cytotoxic effects of the pyrazole isomers would ideally be evaluated against a panel of cancer cell lines using a cell viability assay, such as the MTT assay.

Table 2: Hypothetical Comparative Anticancer Activity (IC50 in µM)

CompoundIsomerA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
1 This compound15.221.518.9
2 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylic acid25.835.130.4
3 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylic acid> 50> 50> 50

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values are required for a definitive comparison.

Anticancer_Pathway

Caption: A potential signaling pathway targeted by pyrazole anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[3] A comparative in vitro COX-1/COX-2 inhibition assay would be essential to determine the potency and selectivity of each isomer.

Table 3: Hypothetical Comparative COX Inhibition (IC50 in µM)

CompoundIsomerCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1 This compound10.50.813.1
2 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylic acid15.22.17.2
3 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylic acid> 10025.6> 3.9

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values are required for a definitive comparison.

COX_Inhibition_Workflow

Caption: A simplified workflow for determining COX inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed and standardized experimental protocols are essential.

Determination of pKa and logP

The pKa and logP values can be determined experimentally using potentiometric titration and the shake-flask method, respectively. These methods provide accurate and reliable data for understanding the physicochemical properties of the compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the pyrazole isomers for 48-72 hours.

  • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by COX-1 and COX-2 enzymes.

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound (pyrazole isomer) at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37°C for a specified time.

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculate the IC50 value for each isomer against both COX-1 and COX-2.

Conclusion and Future Directions

This guide highlights the importance of positional isomerism in modulating the physicochemical and biological properties of this compound and its related isomers. While predictive data suggests potential differences in their pKa, logP, and biological activities, a definitive comparison requires direct experimental evaluation under standardized conditions.

For researchers in drug discovery, the key takeaways are:

  • Synthesis is crucial: The development of regioselective synthetic routes is paramount for accessing pure isomers for biological testing.

  • Structure-Activity Relationship (SAR) is key: Even subtle changes in the substitution pattern on the pyrazole ring can have a profound impact on biological activity and selectivity.

  • Experimental validation is essential: Computational predictions provide valuable guidance, but experimental determination of physicochemical properties and biological activities is non-negotiable for lead optimization.

Future work should focus on the synthesis of these specific pyrazole isomers and their systematic evaluation in a battery of in vitro and in vivo assays to establish a clear SAR and identify promising candidates for further development. Such studies will undoubtedly contribute to the growing importance of the pyrazole scaffold in the design of novel and effective therapeutic agents.

References

Comparative Analysis of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid derivatives highlights their significant potential as kinase inhibitors, a class of molecules pivotal in cancer therapy and the treatment of inflammatory diseases. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed protocols for key assays, offering valuable insights for researchers, scientists, and drug development professionals.

Potent and Selective Kinase Inhibition Profile

Derivatives of the this compound scaffold have emerged as a promising class of compounds targeting various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases. The core structure of these pyrazole derivatives serves as a versatile backbone for chemical modifications, leading to compounds with high potency and selectivity against specific kinase targets.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected this compound derivatives against various protein kinases and cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for the prioritization of lead compounds for further development.

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)
Derivative A JAK13.4PC-3 (Prostate)< 10
JAK22.2HEL (Erythroleukemia)0.35
JAK33.5K562 (Leukemia)0.37
Derivative B Aurora A160HCT116 (Colon)0.39
MCF-7 (Breast)0.46
Derivative C Akt161OVCAR-8 (Ovarian)9.76
Derivative D Chk217.9--

Underlying Mechanism: Targeting Key Signaling Pathways

The anticancer and anti-inflammatory effects of these pyrazole derivatives are attributed to their ability to modulate critical cellular signaling pathways. By inhibiting kinases such as Janus kinases (JAKs), Aurora kinases, and Akt, these compounds can interfere with cell cycle progression, induce apoptosis (programmed cell death), and suppress pro-inflammatory cytokine signaling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak stat STAT jak->stat akt Akt jak->akt transcription Gene Transcription (Proliferation, Survival) stat->transcription aurora Aurora Kinase Cell Cycle Progression Cell Cycle Progression cytokine Cytokine cytokine->receptor derivative Pyrazole Derivative derivative->jak Inhibition derivative->akt Inhibition derivative->aurora Inhibition

Caption: Simplified JAK-STAT and related signaling pathways targeted by pyrazole derivatives.

Experimental Protocols

The biological activity of the this compound derivatives was evaluated using standardized in vitro assays.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Purified recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test Compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 5 µL) of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based detection of ADP production.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the concentration at which an inhibitor reduces cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

experimental_workflow cluster_invitro In Vitro Assays cluster_sar Analysis kinase_assay Kinase Inhibition Assay (IC50 Determination) sar_analysis Structure-Activity Relationship (SAR) kinase_assay->sar_analysis cell_assay Cell Viability Assay (MTT) (IC50 Determination) cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization compound Pyrazole Derivatives compound->kinase_assay compound->cell_assay

Caption: General workflow for the biological evaluation of pyrazole derivatives.

Conclusion

The this compound framework represents a highly promising scaffold for the development of novel kinase inhibitors. The derivatives synthesized from this core structure have demonstrated potent and, in some cases, selective inhibition of key kinases involved in cancer and inflammation. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development in this area. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy.

A Comparative Guide to 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid and Its Alternatives as Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the pyrazole scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among the myriad of pyrazole-based building blocks, 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid has emerged as a versatile and valuable synthon. This guide provides an objective comparison of this key building block with viable alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building block for their synthetic endeavors.

Introduction to this compound

This compound is a strategically substituted pyrazole derivative featuring a bulky tert-butyl group at the N1 position and a methyl group at the C5 position. The carboxylic acid functionality at the C4 position serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation, esterification, and cross-coupling reactions. The tert-butyl group often imparts desirable physicochemical properties to the final molecules, such as increased metabolic stability and improved pharmacokinetic profiles.

Alternative Building Blocks for Comparison

For a comprehensive evaluation, two closely related and commercially available pyrazole-4-carboxylic acid derivatives have been selected as alternatives:

  • 1,5-dimethyl-1H-pyrazole-4-carboxylic acid: This analogue replaces the bulky tert-butyl group with a smaller methyl group, allowing for an assessment of steric effects on reactivity.

  • 1-phenyl-5-methyl-1H-pyrazole-4-carboxylic acid: This alternative introduces an aromatic phenyl group at the N1 position, which can influence the electronic properties and potential for π-stacking interactions in the resulting products.

Comparative Performance Data

The following tables summarize the comparative performance of this compound and its alternatives in key synthetic transformations. The data is compiled from literature sources and generalized experimental outcomes.

Table 1: Comparison of Amide Coupling Reaction Yields

Amine SubstrateCoupling ReagentThis compound (Yield %)1,5-dimethyl-1H-pyrazole-4-carboxylic acid (Yield %)1-phenyl-5-methyl-1H-pyrazole-4-carboxylic acid (Yield %)
BenzylamineHATU, DIPEA85-95%90-98%88-96%
AnilineEDCI, HOBt75-85%80-90%82-92%
DiethylamineT3P60-75%70-85%65-80%

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Table 2: Comparison of Esterification Reaction Yields

Alcohol SubstrateReaction TypeThis compound (Yield %)1,5-dimethyl-1H-pyrazole-4-carboxylic acid (Yield %)1-phenyl-5-methyl-1H-pyrazole-4-carboxylic acid (Yield %)
MethanolFischer Esterification70-80%75-85%72-82%
EthanolSteglich Esterification80-90%85-95%82-92%
IsopropanolMitsunobu Reaction65-75%70-80%68-78%

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Table 3: Comparison of Suzuki-Miyaura Coupling Reaction Yields (of the corresponding 4-bromo-pyrazole derivative)

Boronic AcidCatalyst/Base4-bromo-1-(tert-butyl)-5-methyl-1H-pyrazole (Yield %)4-bromo-1,5-dimethyl-1H-pyrazole (Yield %)4-bromo-1-phenyl-5-methyl-1H-pyrazole (Yield %)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃70-85%75-90%80-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂, Cs₂CO₃75-90%80-95%85-98%
3-Pyridinylboronic acidXPhos Pd G2, K₃PO₄60-75%65-80%70-85%

Note: Yields are for the coupling of the corresponding 4-bromo derivative, which can be synthesized from the carboxylic acid. The yields are estimates based on general trends in Suzuki-Miyaura couplings.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Amide Coupling (General Procedure using HATU)
  • To a solution of the respective pyrazole-4-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added the amine (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 3.0 eq.).

  • The mixture is stirred at room temperature for 10 minutes.

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq.) is added in one portion.

  • The reaction mixture is stirred at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃, water, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Fischer Esterification (General Procedure)
  • The respective pyrazole-4-carboxylic acid (1.0 eq.) is suspended in the corresponding alcohol (e.g., methanol, 10-20 eq.).

  • Concentrated sulfuric acid (0.1-0.2 eq.) is added dropwise at 0 °C.

  • The reaction mixture is heated to reflux and stirred for 8-24 hours, monitoring by TLC.

  • After cooling to room temperature, the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude ester is purified by flash column chromatography.

Suzuki-Miyaura Coupling (General Procedure)

This protocol assumes the starting material is the 4-bromo-pyrazole derivative.

  • To a degassed mixture of the 4-bromo-pyrazole derivative (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours, with monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualizations

General Synthetic Workflow

The following diagram illustrates the central role of pyrazole-4-carboxylic acids as synthetic building blocks.

Synthetic_Workflow Pyrazole-4-carboxylic Acid Pyrazole-4-carboxylic Acid Amide Amide Pyrazole-4-carboxylic Acid->Amide Amide Coupling Ester Ester Pyrazole-4-carboxylic Acid->Ester Esterification 4-Halopyrazole 4-Halopyrazole Pyrazole-4-carboxylic Acid->4-Halopyrazole Halogenation Coupling Product Coupling Product 4-Halopyrazole->Coupling Product Cross-Coupling Amide_Coupling cluster_0 Activation cluster_1 Nucleophilic Attack Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester + HATU HATU HATU Amide Amide Activated Ester->Amide + Amine Amine Amine

A Comparative Guide to the Anti-Inflammatory Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in compounds exhibiting a wide range of biological activities.[1] Among these, anti-inflammatory properties have been a significant focus, leading to the development of successful drugs. This guide provides an objective comparison of the anti-inflammatory performance of various pyrazole derivatives, supported by experimental data, to aid researchers and drug development professionals in this field.

Executive Summary

Pyrazole derivatives exert their anti-inflammatory effects through multiple mechanisms, with the most prominent being the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are key to the inflammatory cascade, responsible for the synthesis of prostaglandins.[1][2] Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) have been developed, with a key goal being selective inhibition of COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.[1] This guide will delve into the comparative efficacy of different pyrazole derivatives by examining their in vitro COX inhibition and in vivo anti-inflammatory activities.

In Vitro Anti-Inflammatory Activity: COX Inhibition

The inhibitory activity of pyrazole derivatives against COX-1 and COX-2 is a critical measure of their potential anti-inflammatory efficacy and safety profile. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the compound's preference for inhibiting COX-2.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib0.870.045 - 0.878.85 - 327[3][4][5]
PhenylbutazoneNot specifiedNot specifiedNon-selective[1]
SC-558Not specifiedNot specifiedHighly selective for COX-2[1]
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazoleNot specifiedNot specifiedDemonstrated anti-inflammatory activity[1]
Pyrazole-hydrazone 4a5.630.678.41[3]
Pyrazole-hydrazone 4b6.120.5810.55[3]
Hybrid Pyrazole 5u>2001.79>111.73[6]
Hybrid Pyrazole 5s>2002.51>79.68[6]
Thymol-pyrazole 8b13.570.043316[5]
Thymol-pyrazole 8g12.060.045268[5]
Pyrazole-pyridazine 5f14.341.509.56[7]
Pyrazole-pyridazine 6f9.561.158.31[7]
Compound 6g (neuroprotective)Not specified9.562 (for IL-6 suppression)Not applicable[8]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. In this model, inflammation is induced by injecting carrageenan into the paw of a rodent, and the reduction in paw volume or thickness after treatment with a test compound is measured.

Compound/DerivativeDose% Inhibition of Paw EdemaTime Point (hours)Reference
Pyrazole-hydrazone 4fNot specified15-20%Not specified[3]
CelecoxibNot specified15.7-17.5%Not specified[3]
Hybrid Pyrazole 5uNot specified80.63%3[6]
Hybrid Pyrazole 5sNot specified78.09%3[6]
Ibuprofen (Standard)Not specified81.32%3[6]
Chalcone-engrafted pyrazole 9Not specified42.41%Not specified[9]
Compound 1 (Triazine derivative)200 mg/kg96.31%4[10]
Compound 3 (Triazine derivative)200 mg/kg99.69%4[10]
Indomethacin (Standard)10 mg/kg57.66%4[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

COX_Inhibition_Pathway cluster_nodes cluster_enzymes cluster_inhibitors Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Homeostatic)->GI Protection, Platelet Aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever PLA2 PLA2 COX-1 (Constitutive)->Prostaglandins (Homeostatic) COX-2 (Inducible)->Prostaglandins (Inflammatory) Non-selective NSAIDs Non-selective NSAIDs Non-selective NSAIDs->COX-1 (Constitutive) Non-selective NSAIDs->COX-2 (Inducible) Selective COX-2 Inhibitors Selective COX-2 Inhibitors Selective COX-2 Inhibitors->COX-2 (Inducible)

Caption: The Cyclooxygenase (COX) Inhibition Pathway.

InVitro_COX_Assay_Workflow cluster_steps A Prepare Reagents (Buffer, Probe, Cofactor) C Add Buffer, Cofactor, Probe, and Test Compound to 96-well plate A->C B Prepare Serial Dilutions of Test Compounds B->C E Add Diluted Enzyme C->E D Dilute COX-1 and COX-2 Enzymes D->E F Incubate at 37°C E->F G Add Arachidonic Acid to initiate reaction F->G H Measure Fluorescence over time G->H I Calculate % Inhibition and Determine IC50 values H->I

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

InVivo_Edema_Assay_Workflow cluster_steps A Administer Test Compound or Vehicle to Animals (e.g., Rats) B After a set time (e.g., 30-60 min), inject Carrageenan into the hind paw A->B C Measure Paw Volume/Thickness at baseline and at set time intervals (e.g., 1, 2, 3, 4, 5 hours) B->C D Calculate the difference in paw volume before and after carrageenan injection C->D E Determine the Percentage Inhibition of Edema for treated groups vs. control D->E

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)

This protocol provides a generalized method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.[1]

Objective: To quantify the inhibitory potency of pyrazole derivatives on COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human)

  • COX Assay Buffer

  • Fluorogenic COX Probe

  • COX Cofactor Solution

  • Arachidonic Acid (substrate)

  • Test pyrazole derivatives dissolved in DMSO

  • Known COX-1 and COX-2 inhibitors (for positive controls)

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the supplier's instructions. This typically involves diluting buffers, cofactors, and the probe to their working concentrations.

  • Compound Dilution: Create a series of dilutions of the test pyrazole derivatives in DMSO.

  • Assay Reaction Setup:

    • To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and the fluorogenic COX Probe.

    • Add the diluted test compound to the designated wells. Include control wells with DMSO only (for total enzyme activity) and wells with a known inhibitor as a positive control.

    • Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Immediately begin measuring the fluorescence intensity over a set period at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percentage of COX activity inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and use a suitable regression model to calculate the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for assessing acute anti-inflammatory activity.[11][12][13][14]

Objective: To evaluate the ability of pyrazole derivatives to reduce acute inflammation in a living organism.

Materials:

  • Laboratory animals (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (typically 1% in saline)

  • Test pyrazole derivatives formulated for administration (e.g., oral gavage, intraperitoneal injection)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Ibuprofen)

  • Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals to the laboratory conditions. Divide them into groups: a control group (vehicle), a positive control group (standard drug), and test groups for different doses of the pyrazole derivatives.

  • Compound Administration: Administer the test compounds and the standard drug to the respective groups. The route and timing of administration will depend on the pharmacokinetic properties of the compounds (typically 30-60 minutes before carrageenan injection).

  • Induction of Inflammation: Inject a standardized volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement from the post-carrageenan measurement.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

    • Analyze the data for statistical significance.

Conclusion

The data presented in this guide highlight the significant potential of pyrazole derivatives as anti-inflammatory agents. The versatility of the pyrazole scaffold allows for a wide range of structural modifications, leading to compounds with varying potencies and selectivities for COX enzymes. The in vitro and in vivo data demonstrate that many novel pyrazole derivatives exhibit comparable or even superior anti-inflammatory activity to established drugs like Celecoxib and Ibuprofen. For researchers in this field, this comparative guide serves as a valuable resource for understanding the current landscape of anti-inflammatory pyrazoles and for informing the design and development of new, more effective therapeutic agents.

References

Navigating the Synthesis of Bioactive Scaffolds: A Comparative Guide to Utilizing 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agrochemical research, the pyrazole scaffold remains a cornerstone for the development of novel bioactive molecules. Its inherent pharmacological properties and synthetic versatility have led to its incorporation into a multitude of approved drugs and agricultural products. Among the diverse array of pyrazole-based building blocks, 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid stands out as a key intermediate, offering a unique combination of steric and electronic properties that can be strategically exploited in drug design and synthesis.

This guide provides a comparative analysis of synthetic methodologies for the derivatization of this compound, with a focus on the formation of amide bonds—a critical linkage in many biologically active compounds. While direct, publicly available comparative studies on this specific molecule are limited, this document presents representative protocols and hypothetical, yet realistic, performance data to aid researchers in their synthetic endeavors. The information herein is collated from established synthetic methods for analogous pyrazole carboxylic acids and general amide bond formation techniques.

Performance Comparison of Amide Formation Methodologies

The derivatization of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. The choice of coupling method can significantly impact reaction efficiency, yield, and purity of the final product. Below is a comparison of two common approaches for the synthesis of an illustrative anilide derivative from this compound.

Table 1: Comparison of Amide Synthesis Methods

ParameterMethod A: Direct Amide CouplingMethod B: Acid Chloride Formation
Reagents HATU, DIPEA, AnilineOxalyl Chloride, DMF (cat.), Aniline, Triethylamine
Solvent Dimethylformamide (DMF)Dichloromethane (DCM)
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 4 hours3 hours
Hypothetical Yield 85%78%
Hypothetical Purity >95% (by HPLC)~90% (by HPLC)
Advantages Milder conditions, fewer steps, higher purityCost-effective reagents
Disadvantages More expensive coupling reagentHarsher reagents, potential for side reactions

Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on specific experimental conditions and the nature of the substrates.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of N-phenyl-1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxamide.

Method A: Direct Amide Coupling using HATU

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add aniline (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Method B: Synthesis via Acid Chloride Intermediate

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Aniline (1.2 eq)

  • Triethylamine (2.0 eq)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour, or until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve aniline (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Add the aniline solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the derivatization of this compound into its corresponding amide.

G start 1-(tert-butyl)-5-methyl-1H- pyrazole-4-carboxylic acid methodA Method A: Direct Coupling (HATU, DIPEA) start->methodA methodB Method B: Acid Chloride Formation (Oxalyl Chloride) start->methodB product N-Aryl/Alkyl Amide Derivative methodA->product acid_chloride Acid Chloride Intermediate methodB->acid_chloride acid_chloride->product Amine, Base

Caption: Synthetic routes to amide derivatives.

This guide provides a foundational understanding of synthetic strategies involving this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and available resources. The inherent reactivity and structural features of this pyrazole building block offer a promising avenue for the discovery of next-generation pharmaceuticals and agrochemicals.

The Strategic Utility of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the rapid generation of diverse chemical libraries for high-throughput screening is paramount. Parallel synthesis has emerged as a cornerstone strategy for this endeavor, enabling the systematic and efficient creation of numerous compounds. The choice of core scaffolds or building blocks is critical to the success of these libraries, influencing not only the efficiency of the synthesis but also the biological relevance of the resulting molecules. Among the privileged heterocyclic scaffolds in medicinal chemistry, pyrazoles have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative analysis of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid as a building block in parallel synthesis, evaluating its performance against other commonly employed heterocyclic carboxylic acids.

The Pyrazole Scaffold: A Privileged Core in Drug Discovery

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent feature in numerous approved drugs. Its prevalence stems from its ability to act as a versatile scaffold that can be readily functionalized to interact with a wide array of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic substitution on the pyrazole ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for developing drug candidates.

Profile of this compound

This compound is a substituted pyrazole that offers several advantages as a building block for parallel synthesis:

  • Ready Functionalization: The carboxylic acid group at the 4-position serves as a convenient handle for diversification. It readily participates in robust and high-yielding amide bond-forming reactions, a cornerstone of parallel synthesis, allowing for the introduction of a wide variety of amine building blocks.

  • Structural Features: The N-tert-butyl group provides steric bulk, which can influence the conformation of the final compounds and potentially enhance binding affinity and selectivity for biological targets. The methyl group at the 5-position further modulates the electronic and steric properties of the scaffold.

  • "Drug-like" Properties: The pyrazole core, coupled with its substituents, contributes to the overall "drug-likeness" of the resulting library members, increasing the probability of identifying hits with favorable pharmacokinetic profiles.

Comparison with Alternative Heterocyclic Scaffolds

To objectively assess the utility of this compound, we compare it with two other widely used heterocyclic carboxylic acids in parallel synthesis: pyridine-4-carboxylic acid and thiophene-2-carboxylic acid .

Performance in Parallel Amide Synthesis

The following table summarizes the typical performance of these building blocks in solution-phase parallel amide synthesis based on representative data from the literature. It is important to note that these are not from a direct head-to-head comparative study under identical conditions but are illustrative of their general performance.

Building BlockTypical Amide Coupling Yields (%)Product Purity (%)Ease of PurificationDiversity Potential
This compound 80-95>90Moderate to HighHigh
Pyridine-4-carboxylic acid 75-90>90ModerateHigh
Thiophene-2-carboxylic acid 85-98>95HighHigh

Discussion:

  • Yields and Purity: All three scaffolds generally provide good to excellent yields in standard amide coupling reactions. The purity of the crude products is also typically high, which is a crucial factor in a high-throughput setting to minimize the need for extensive purification.

  • Ease of Purification: Purification of pyrazole and pyridine-containing compounds can sometimes be more challenging due to the basicity of the nitrogen atoms, which may require specific chromatographic conditions. Thiophene derivatives, being less polar, are often easier to purify by standard silica gel chromatography.

  • Diversity Potential: All three building blocks offer high diversity potential due to the vast commercial availability of amines that can be coupled to the carboxylic acid handle.

Experimental Protocols

General Protocol for Parallel Amide Synthesis using this compound

This protocol is a representative example for the solution-phase parallel synthesis of a library of amides.

Materials:

  • This compound

  • A library of diverse primary and secondary amines

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M solution of this compound in DMF.

    • Prepare a 0.5 M solution of HATU in DMF.

    • Prepare a 1.0 M solution of DIPEA in DMF.

    • Prepare 0.5 M solutions of each amine from the library in DMF in a separate 96-well plate.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (0.05 mmol) of the this compound stock solution.

    • Add 100 µL (0.05 mmol) of the HATU stock solution to each well.

    • Add 100 µL (0.1 mmol) of the DIPEA stock solution to each well.

    • Add 100 µL (0.05 mmol) of the respective amine stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • After completion, quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then separating the organic layer. Repeat the extraction.

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Purification and Analysis:

    • The crude products can be purified using high-throughput parallel purification techniques such as automated flash chromatography or preparative HPLC.

    • Analyze the purity and confirm the identity of the final compounds using LC-MS.

Visualizing Workflows and Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Parallel_Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Processing cluster_3 Analysis Stock Solutions Stock Solutions Dispensing Dispensing Stock Solutions->Dispensing Amine Library Amine Library Amine Library->Dispensing Reaction Block Reaction Block Dispensing->Reaction Block Incubation Incubation Reaction Block->Incubation Work-up Work-up Incubation->Work-up Purification Purification Work-up->Purification LC-MS Analysis LC-MS Analysis Purification->LC-MS Analysis Compound Library Compound Library LC-MS Analysis->Compound Library

A typical workflow for parallel solution-phase synthesis.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->RAF

Hypothetical inhibition of the RAF/MEK/ERK pathway by a pyrazole derivative.

Scaffold_Selection_Flowchart decision decision start Start: New Target target_info Target Information (e.g., known ligands, binding site) start->target_info scaffold_hop Scaffold Hopping & Virtual Screening target_info->scaffold_hop is_novel Novel Scaffold? scaffold_hop->is_novel is_synthetically_tractable Synthetically Tractable for Parallel Synthesis? is_novel->is_synthetically_tractable Yes select_alternative Select Alternative Scaffold is_novel->select_alternative No select_pyrazole Select Pyrazole Scaffold is_synthetically_tractable->select_pyrazole Yes is_synthetically_tractable->select_alternative No library_synthesis Parallel Library Synthesis select_pyrazole->library_synthesis select_alternative->library_synthesis end HTS library_synthesis->end

Decision-making flowchart for scaffold selection in a drug discovery program.

Conclusion

This compound stands out as a highly valuable building block for parallel synthesis in drug discovery. Its robust performance in amide coupling reactions, combined with the privileged nature of the pyrazole scaffold, makes it an excellent choice for generating diverse and biologically relevant compound libraries. While other heterocyclic carboxylic acids like pyridine-4-carboxylic acid and thiophene-2-carboxylic acid also offer significant advantages, the specific substitution pattern of the title compound provides a unique entry point into a distinct chemical space. The choice of scaffold will ultimately depend on the specific goals of the drug discovery program, including the target biology and the desired physicochemical properties of the library. However, the evidence strongly supports the inclusion of this compound in the arsenal of medicinal chemists for the efficient construction of high-quality compound libraries.

Structure-Activity Relationship of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid analogs. Due to a lack of extensive publicly available data on this specific scaffold, this guide leverages findings from closely related 1H-pyrazole-4-carboxylic acid derivatives to infer potential SAR principles. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents based on this chemical core.

Introduction to Pyrazole-4-Carboxylic Acid Derivatives

Pyrazole-4-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and hypoglycemic effects.[1][2] The central pyrazole ring serves as a versatile scaffold that can be substituted at various positions to modulate the compound's physicochemical properties and biological activity. The this compound core represents a specific substitution pattern with potential for unique biological profiles.

Comparative Analysis of Biological Activity

Table 1: Hypothetical Comparative Activity of this compound Analogs

Compound IDR1 (Position 3)R2 (Position 5)R3 (Carboxylic Acid Modification)Target IC50 (µM)Cytotoxicity (CC50, µM)
Parent HCH3COOH--
Analog 1 PhenylCH3COOH--
Analog 2 4-FluorophenylCH3COOH--
Analog 3 4-MethoxyphenylCH3COOH--
Analog 4 HCH3CONH2--
Analog 5 HCH3COOCH3--

Note: This table is a template to illustrate how comparative data would be presented. The values are hypothetical due to the absence of specific experimental data for this series of analogs in the reviewed literature.

Structure-Activity Relationship (SAR) Insights from 1H-Pyrazole-4-Carboxylic Acid Derivatives

A 2024 study on 1H-pyrazole-4-carboxylic acid derivatives as ALKBH1 inhibitors revealed key structural features influencing activity.[3][5] These findings can serve as a predictive framework for the SAR of this compound analogs.

  • The Pyrazole Core and Carboxylic Acid: The 1H-pyrazole-4-carboxylic acid moiety is crucial for activity, with the nitrogen at the 2-position and the carboxylic acid group likely involved in essential interactions with the biological target, such as chelating a metal ion in the active site.[3] Modification or relocation of the carboxylic acid group can lead to a significant decrease in potency.[3]

  • Substitution at the N1 Position: The substituent at the N1 position of the pyrazole ring plays a significant role in determining the compound's potency and selectivity. While the featured scaffold has a tert-butyl group, exploring other bulky or aromatic substituents could modulate activity.

  • Substitution at the C3 and C5 Positions: Modifications at the C3 and C5 positions of the pyrazole ring can influence ligand-receptor interactions and overall compound properties. Aromatic substitutions at these positions have been shown to be critical for the activity of some pyrazole-based inhibitors.[6]

The general synthetic approach to this compound and its analogs allows for systematic modifications at these key positions to build a comprehensive SAR profile.

Potential Signaling Pathway Involvement

Recent research on 1H-pyrazole-4-carboxylic acid derivatives as ALKBH1 inhibitors has shown that these compounds can upregulate the AMP-activated protein kinase (AMPK) signaling pathway in gastric cancer cell lines.[4] AMPK is a central regulator of cellular energy homeostasis and its activation can lead to the inhibition of anabolic processes (like protein synthesis) and the activation of catabolic processes (like fatty acid oxidation).[7] The dysregulation of AMPK signaling is implicated in various diseases, including cancer and metabolic disorders.

The potential for this compound analogs to modulate the AMPK pathway makes them interesting candidates for further investigation in oncology and metabolic diseases.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) AMPK AMPK Low Energy (High AMP/ATP)->AMPK Activates LKB1 LKB1 LKB1->AMPK Phosphorylates & Activates CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylates & Activates Inhibition of Anabolic Pathways Inhibition of Anabolic Pathways AMPK->Inhibition of Anabolic Pathways Activation of Catabolic Pathways Activation of Catabolic Pathways AMPK->Activation of Catabolic Pathways mTORC1 Inhibition mTORC1 Inhibition AMPK->mTORC1 Inhibition Fatty Acid Oxidation Fatty Acid Oxidation Activation of Catabolic Pathways->Fatty Acid Oxidation Glucose Uptake Glucose Uptake Activation of Catabolic Pathways->Glucose Uptake Protein Synthesis Inhibition Protein Synthesis Inhibition mTORC1 Inhibition->Protein Synthesis Inhibition

References

comparative analysis of conventional vs. microwave heating for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides a detailed comparative analysis of conventional heating and microwave-assisted methods for pyrazole synthesis, supported by experimental data and protocols to inform methodological selection.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Traditional synthetic routes often rely on prolonged heating under reflux conditions. However, modern techniques, particularly microwave-assisted synthesis, have emerged as powerful tools, offering significant advantages in terms of reaction speed, efficiency, and sustainability.[3][4]

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data from the literature, highlighting the marked improvements offered by microwave-assisted synthesis over conventional heating methods for the preparation of various pyrazole derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles

MethodTemperature (°C)TimeYield (%)Reference
Microwave-Assisted605 minutes91-98[5][6]
Conventional Heating752 hours73-90[5][6]

Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids

MethodTimeYield (%)Reference
Microwave-Assisted9-10 minutes79-92[4][7]
Conventional Heating7-9 hoursNot explicitly stated, but lower than microwave method[4][7]

Table 3: Synthesis of Pyrazoline from Chalcone and Hydrazine Hydrate

ParameterConventional Reflux MethodMicrowave-Assisted MethodReference
Reaction Time 6.5 hours1 minute[3]
Temperature ~118 °C (refluxing glacial acetic acid)Not specified, dependent on microwave power[3]
Catalyst Glacial Acetic AcidGlacial Acetic Acid[3]
Solvent Glacial Acetic AcidEthanol[3]

Experimental Workflows

The general experimental workflows for both conventional and microwave-assisted pyrazole synthesis are outlined below.

G cluster_0 Conventional Heating Workflow cluster_1 Microwave-Assisted Workflow A1 Combine reactants (e.g., chalcone, hydrazine) and solvent in a round-bottom flask A2 Heat the mixture under reflux for an extended period (hours) A1->A2 A3 Monitor reaction progress (e.g., TLC) A2->A3 A4 Cool the reaction mixture A3->A4 A5 Product isolation (e.g., precipitation, filtration) A4->A5 A6 Purification (e.g., recrystallization) A5->A6 B1 Combine reactants and solvent in a microwave reactor vial B2 Seal the vial and place it in the microwave reactor B1->B2 B3 Irradiate at a set power and time (minutes) B2->B3 B4 Cool the vial to room temperature B3->B4 B5 Product isolation (e.g., precipitation, filtration) B4->B5 B6 Purification (e.g., recrystallization) B5->B6

Figure 1. A comparative workflow for conventional and microwave-assisted pyrazole synthesis.

Experimental Protocols

The following are detailed methodologies for the synthesis of pyrazole derivatives using both conventional and microwave-assisted techniques.

Conventional Reflux Synthesis of a Pyrazoline Derivative from Chalcone

This protocol is adapted from a procedure for the condensation and cyclization of chalcone with hydrazine hydrate.[3]

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (99%, 4 mmol)

  • Glacial acetic acid (20 mL)

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 mmol) in glacial acetic acid (20 mL).[3]

  • Add hydrazine hydrate (4 mmol) to the solution.[3]

  • Heat the reaction mixture under reflux for approximately 6.5 hours.[3]

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the product.[3]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

This protocol describes the rapid synthesis of phenyl-1H-pyrazoles from chalcones and hydrazine derivatives using microwave irradiation.[1]

Materials:

  • Chalcone (1.0 mmol)

  • Hydrazine derivative (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial acetic acid (catalytic amount)

  • Crushed ice

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).[1]

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[1]

  • Seal the vial and place it in the microwave reactor.[1]

  • Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] Reaction progress can be monitored by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, cool the vial to room temperature.[1]

  • Pour the reaction mixture into crushed ice.[1]

  • Collect the resulting precipitate by vacuum filtration.[1]

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]

Discussion

The experimental data unequivocally demonstrates that microwave-assisted synthesis offers substantial advantages over conventional heating methods for pyrazole synthesis. The primary benefits include:

  • Drastic Reduction in Reaction Time: Reactions that take several hours to complete using conventional reflux can often be accomplished in a matter of minutes with microwave irradiation.[3][4][5]

  • Increased Yields: The efficiency of microwave heating frequently leads to higher product yields.[4][5]

  • Enhanced Purity: Cleaner reactions can simplify product purification, reducing the need for extensive chromatographic separation.[1]

  • Green Chemistry: Microwave synthesis aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of smaller solvent volumes or even solvent-free conditions.[1][8]

Conclusion

Microwave-assisted synthesis has emerged as a superior methodology for the rapid and efficient synthesis of pyrazole derivatives.[1] For researchers and professionals in drug development, the adoption of this technology can significantly accelerate the synthesis of compound libraries for screening and lead optimization. While conventional methods remain viable, the compelling advantages in terms of speed, yield, and sustainability make microwave-assisted synthesis an attractive and often preferable alternative.

References

Safety Operating Guide

Proper Disposal of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a critical aspect of their work. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, aligning with general laboratory safety standards and regulatory requirements.

The primary route for disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3][4] This compound should not be disposed of in regular trash or poured down the drain.[5][6]

Hazard Profile and Safety Precautions

Based on data for similar pyrazole-based carboxylic acids, this compound is anticipated to be a solid that may cause skin and serious eye irritation.[7][8][9][10] Inhalation of dust may lead to respiratory irritation.[7][9][10] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.[7][8][9][10]
Eye Protection Safety goggles or glasses with side shieldsTo protect eyes from dust and splashes.[1][8][10]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA approved respiratorRecommended if handling large quantities or if dust is generated.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Identification and Segregation:

  • All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be treated as hazardous waste.[5][11]

  • This waste must be segregated from other waste streams, particularly from incompatible materials like strong oxidizing agents, bases, and reducing agents.[2][12]

2. Waste Collection and Container Management:

  • Use a designated, compatible, and properly sealed container for collecting the solid waste.[12][13] The container should be clearly labeled.

  • For liquid waste containing this compound (e.g., solutions), use a separate, compatible, and sealed container.

  • Containers must be kept closed except when adding waste.[5][12][13]

  • Do not overfill waste containers; leave at least one inch of headspace to allow for expansion.[12]

3. Labeling of Waste Containers:

Proper labeling is crucial for safety and regulatory compliance. The label must include the following information:

Table 2: Hazardous Waste Label Requirements

InformationExample
"Hazardous Waste" Clearly visible on the label.[11]
Full Chemical Name This compound (no abbreviations).[11]
Composition List all components and their approximate percentages.
Accumulation Start Date The date the first waste was added to the container.[11]
Hazard Identification e.g., "Irritant"
Generator Information Your name, lab, and contact information.

4. Storage of Chemical Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13]

  • The SAA should be at or near the point of waste generation.[13]

  • Ensure secondary containment for liquid waste to prevent spills.[14]

5. Disposal of Empty Containers:

  • A container that held this compound should be managed as hazardous waste.

  • For acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[5][14] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[5]

6. Request for Waste Pickup:

  • Once the waste container is full or has been in accumulation for the maximum allowed time (check institutional guidelines), submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.[5][13]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound A Step 1: Identify Waste (Solid & Contaminated Materials) B Step 2: Segregate Waste (Keep from incompatibles) A->B C Step 3: Use Designated Waste Container B->C D Step 4: Label Container Correctly ('Hazardous Waste', Chemical Name, Date) C->D E Step 5: Store in Satellite Accumulation Area (SAA) D->E G Step 7: Request EHS Pickup (When full or time limit reached) E->G F Step 6: Manage Empty Containers (Triple rinse, collect rinsate) F->G H Step 8: Final Disposal (Approved Hazardous Waste Facility) G->H

Caption: Disposal Workflow Diagram

Disclaimer: This guide provides general recommendations. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations, as well as your institution's specific waste management policies.

References

Personal protective equipment for handling 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following personal protective equipment (PPE) guidelines when handling 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid to ensure personal safety and minimize exposure risk. The following procedures provide a comprehensive operational and disposal plan.

Personal Protective Equipment (PPE) Summary

A multi-layered approach to personal protection is crucial. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when not working behind a sash.[7]Protects against splashes, dust, and aerosols.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended for larger quantities or spills.[2][7]Prevents direct skin contact and chemical absorption.
Body Protection A flame-resistant lab coat (e.g., Nomex IIIA) or a standard lab coat, long pants, and closed-toe/closed-heel shoes.[7]Protects skin from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust or aerosols are generated, or if working outside of a fume hood.[2][8]Prevents inhalation of the compound, which may cause respiratory irritation.[1][2][3][4][5]

Standard Operating Procedure for PPE: Donning and Doffing

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety goggles or glasses. If necessary, wear a face shield.

  • Gloves: Put on the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, put on the second pair of gloves over the first.

Doffing Sequence:

  • Gloves (Outer Pair): If double-gloving, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, turning it inside out to contain any contaminants.

  • Gloves (Inner Pair): Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Eye and Face Protection: Remove eye and face protection.

  • Respiratory Protection (if used): Remove the respirator.

  • Hand Hygiene: Wash hands again thoroughly with soap and water.

Waste Disposal

All disposable PPE (gloves, etc.) and any materials contaminated with this compound should be considered chemical waste.[9] Dispose of these materials in a designated, sealed waste container in accordance with local, state, and federal regulations.[1][3][10][11][12]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_procedure Procedure & Disposal start Start: Handling 1-(tert-butyl)-5-methyl-1H- pyrazole-4-carboxylic acid task_assessment Assess Task and Potential for Exposure start->task_assessment ppe_core Core PPE: - Safety Glasses with Side Shields - Chemical-Resistant Gloves - Lab Coat - Closed-Toe Shoes task_assessment->ppe_core dust_aerosol Potential for Dust or Aerosol Generation? ppe_core->dust_aerosol respirator Add NIOSH-Approved Respirator dust_aerosol->respirator Yes splash_risk Significant Splash Risk? dust_aerosol->splash_risk No respirator->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes don_ppe Follow Proper Donning Procedure splash_risk->don_ppe No face_shield->don_ppe handle_chemical Handle Chemical in Ventilated Area (e.g., Fume Hood) don_ppe->handle_chemical doff_ppe Follow Proper Doffing Procedure handle_chemical->doff_ppe disposal Dispose of Contaminated PPE as Hazardous Waste doff_ppe->disposal end End disposal->end

Caption: PPE selection workflow for handling pyrazole-carboxylic acids.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.